PZL-A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H17ClN4O2 |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
1-[(4S)-8-chloro-3,4-dihydro-2H-chromen-4-yl]-3-(1-phenylpyrazol-3-yl)urea |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-8-4-7-14-16(10-12-26-18(14)15)21-19(25)22-17-9-11-24(23-17)13-5-2-1-3-6-13/h1-9,11,16H,10,12H2,(H2,21,22,23,25)/t16-/m0/s1 |
Clé InChI |
BSTIDGXIEVTIMB-INIZCTEOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
PZL-A: A Novel Allosteric Activator of Mitochondrial DNA Synthesis for the Treatment of POLG-Related Disorders
An In-depth Technical Guide on the Mechanism of Action of PZL-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial DNA (mtDNA) replication is a critical process for maintaining cellular energy homeostasis, and its disruption is linked to a range of severe pathologies. The primary enzyme responsible for mtDNA replication is DNA polymerase γ (POLγ), a heterotrimeric complex encoded by the nuclear gene POLG. Mutations in POLG are the most common cause of inherited mitochondrial diseases, for which there are currently no cures.[1][2] This document details the mechanism of action of this compound, a first-in-class small-molecule activator of mtDNA synthesis.[1][3] this compound allosterically binds to the POLγ holoenzyme, restoring wild-type-like activity to pathogenic mutant forms of the polymerase.[1][4] This activation enhances the biogenesis of the oxidative phosphorylation (OXPHOS) machinery and boosts cellular respiration, offering a promising therapeutic strategy for POLG-related disorders and other conditions associated with mtDNA depletion.[1][4]
Introduction: The Challenge of POLG-Related Disorders
Mitochondria are essential organelles that generate the majority of cellular ATP through oxidative phosphorylation.[5] The integrity of the mitochondrial genome is paramount for this process. The POLG gene encodes the catalytic subunit of DNA polymerase γ (POLγA), which, along with two accessory POLγB subunits, forms the holoenzyme responsible for replicating and repairing mtDNA.[1][2][5] Over 300 pathogenic mutations in POLG have been identified, leading to a wide spectrum of severe and progressive conditions with high morbidity and mortality, often affecting children.[1][5] These disorders currently lack effective treatments.[1]
This compound was discovered through a screening of approximately 270,000 compounds to identify a molecule capable of stimulating POLγ activity.[5] The rationale was that a compound enhancing wild-type POLγ might also rescue the function of various mutant forms.[2] This led to the identification and subsequent optimization of this compound, a potent activator of mutant POLγ activity.[2]
Core Mechanism of Action: Allosteric Activation of POLγ
This compound's primary mechanism is the allosteric activation of the POLγ holoenzyme. Unlike orthosteric inhibitors that compete with substrates at the active site, this compound binds to a distinct, hydrophobic pocket at the interface between the catalytic POLγA subunit and one of the accessory POLγB subunits.[1][3][4]
Key aspects of this mechanism include:
-
Allosteric Binding Site: Cryo-electron microscopy has revealed that this compound binds to a specific pocket between the POLγA and POLγB subunits.[2][5] This site is notably unaffected by the majority of known disease-causing mutations, making this compound broadly applicable to various POLG genotypes.[1][2]
-
Enzyme Stabilization: The binding of this compound stabilizes the POLγ holoenzyme. This increased stability enhances the interaction with the DNA template and improves the enzyme's processivity—its ability to add multiple nucleotides without dissociating from the template.[3][5]
-
Restoration of Catalytic Function: this compound restores near wild-type levels of activity to common, disease-causing mutant forms of POLγ.[1][2] It stimulates DNA synthesis and enhances the rate of dNTP incorporation without negatively impacting the enzyme's crucial exonuclease (proofreading) activity.[4][5]
Figure 1. Allosteric activation of POLγ by this compound.
Quantitative Data Summary
This compound demonstrates potent activation of various pathogenic POLγ mutants in biochemical assays. The half-maximal activation concentration (AC50) values are in the nanomolar range, indicating high potency.
| POLγA Mutant | Domain | AC50 of this compound (nM) | Reference |
| A467T | DNA Polymerase | 160 | [3][4] |
| G848S | DNA Polymerase | 20 | [3][4] |
| R232H | Exonuclease | 20-200 | [2][4] |
| W748S | Linker Region | 20-200 | [2][4] |
Table 1: Potency of this compound on Disease-Causing POLγ Mutants
In cell-based models using patient-derived fibroblasts and neural stem cells, this compound treatment leads to a significant increase in mtDNA levels and restores OXPHOS activity.
| Cell Model | This compound Concentration (µM) | Duration | Observed Effect | Reference |
| Mutant Fibroblasts (A467T/G848S, W748S/R232H) | 1-3 | 7-14 days | Strong stimulation of mtDNA repopulation | [4] |
| Mutant Fibroblasts (A467T/G848S, W748S/R232H) | 0.00001-10 | 5-10 days | Dose-dependent stimulation of full-length mtDNA repopulation | [4] |
| Mutant Fibroblasts & NSCs | 0.02-1 | 7-10 days | Increased mtDNA levels and ameliorated OXPHOS activity | [4] |
Table 2: Cellular Activity of this compound in Patient-Derived Cells
Cellular and Physiological Consequences
The activation of mutant POLγ by this compound initiates a cascade of positive downstream effects at the cellular level:
-
Increased mtDNA Synthesis: this compound directly stimulates the repopulation of mtDNA in patient cells with depleted levels.[4]
-
Enhanced OXPHOS Biogenesis: With mtDNA replication restored, the synthesis of essential protein subunits for the OXPHOS complexes increases.[1][2]
-
Ameliorated Cellular Respiration: The improved biogenesis of the OXPHOS machinery leads to restored mitochondrial function and increased ATP production.[1][5]
These effects have been observed in both dividing cells and post-mitotic cells, such as neurons, which are critically affected in many mitochondrial diseases.[5]
Experimental Protocols
In Vitro POLγ Activity Assay
This protocol is designed to measure the effect of this compound on the catalytic activity of recombinant wild-type or mutant POLγ holoenzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES-NaOH (pH 7.6), 10 mM MgCl2, 1 mM DTT, 100 µg/ml BSA, and a mix of dATP, dGTP, and dTTP.
-
Enzyme and Substrate Preparation: Dilute recombinant POLγ (wild-type or mutant) to the desired concentration. A primed, single-stranded DNA template (e.g., a radiolabeled primer annealed to a circular ssDNA template) is used as the substrate.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.
-
Reaction Initiation: In a 96-well plate, combine the reaction buffer, POLγ enzyme, DNA template, and varying concentrations of this compound. The reaction is initiated by adding [α-³²P]dCTP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Quenching and Analysis: Stop the reaction by adding an excess of EDTA. Spot the reaction mixture onto a DE81 ion-exchange filter paper. Wash the filters to remove unincorporated nucleotides.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. Calculate the percentage of enzyme activation relative to a vehicle control (DMSO) and plot against this compound concentration to determine the AC50 value.
Figure 2. Experimental workflow for the in vitro POLγ activity assay.
Cellular mtDNA Repopulation Assay
This protocol assesses the ability of this compound to restore mtDNA levels in patient-derived cells.
Methodology:
-
Cell Culture: Culture patient-derived fibroblasts with known POLG mutations in standard growth medium.
-
mtDNA Depletion (Optional): To synchronize the starting point, cells can be partially depleted of mtDNA by treatment with a low dose of an inhibitor like ethidium (B1194527) bromide, followed by a washout period.
-
Compound Treatment: Seed cells in multi-well plates. After adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO).
-
Long-Term Incubation: Culture the cells in the presence of this compound for an extended period (e.g., 7-14 days), replenishing the medium and compound every 2-3 days.
-
DNA Extraction: At specified time points, harvest the cells and extract total genomic DNA.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the relative amounts of mtDNA and nuclear DNA (nDNA). Use primers specific for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).
-
Data Analysis: Calculate the mtDNA/nDNA ratio for each sample. Normalize the results to the vehicle-treated control to determine the fold-change in mtDNA copy number induced by this compound.
Therapeutic Potential and Future Directions
The discovery of this compound demonstrates that small molecules can effectively restore function to mutant DNA polymerases, offering a viable therapeutic strategy for POLG-related disorders.[1] By targeting an allosteric site that is conserved across most mutations, this compound has the potential to be a broadly effective treatment.
A structurally related molecule, PX578, has already entered Phase I clinical trials to assess its safety in healthy individuals, with plans to extend testing to patients with mitochondrial diseases.[6] This marks a critical step in translating the promising preclinical findings of POLG activators into a potential therapy for these devastating conditions.[7] The mechanism of this compound may also hold relevance for other conditions linked to mitochondrial dysfunction and mtDNA depletion, including neurodegenerative diseases like Parkinson's.[6][7]
References
- 1. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
- 6. drughunter.com [drughunter.com]
- 7. MitoWorld [mitoworld.org]
PZL-A: A Small-Molecule Activator of Mitochondrial DNA Synthesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial DNA (mtDNA) replication is a fundamental process for maintaining cellular energy homeostasis, and its impairment is linked to a spectrum of severe human diseases. Mutations in the gene encoding the catalytic subunit of the mitochondrial DNA polymerase, POLγ (Polymerase Gamma), are a primary cause of these disorders, for which there are currently no effective treatments. This technical guide details the discovery, mechanism of action, and preclinical evaluation of PZL-A, a first-in-class small-molecule activator of mtDNA synthesis. This compound has been shown to restore the function of various disease-causing mutant forms of POLγ, offering a promising therapeutic avenue for POLG-related disorders and other conditions associated with mtDNA depletion. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism and experimental workflows.
Introduction to this compound and its Therapeutic Rationale
Mammalian mtDNA is replicated by the POLγ holoenzyme, a heterotrimeric complex consisting of a catalytic subunit (POLγA) and two accessory subunits (POLγB)[1]. Over 300 pathogenic mutations in the POLG gene, which encodes POLγA, have been identified, leading to a range of debilitating and often fatal mitochondrial diseases[1][2]. These mutations typically impair the catalytic efficiency and processivity of POLγ, resulting in mtDNA depletion and cellular energy deficits.
This compound is a novel small molecule identified through high-throughput screening of approximately 270,000 compounds, followed by chemical optimization. It is designed to enhance the activity of both wild-type and, critically, mutant forms of POLγ, representing a mutation-independent therapeutic strategy.
Mechanism of Action of this compound
This compound functions as an allosteric activator of POLγ. It binds to a hydrophobic pocket at the interface between the POLγA and POLγB subunits[1][3]. This binding site is distinct from the active site and is not affected by the majority of known disease-causing mutations[1]. By binding to this allosteric site, this compound stabilizes the enzyme-DNA complex, leading to enhanced catalytic efficiency and processivity of the polymerase. This restoration of near-wild-type activity in mutant POLγ enzymes allows for the resumption of efficient mtDNA replication.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been demonstrated through a series of in vitro and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activation of Mutant POLγ by this compound
| POLγ Mutant | AC50 (nM) | Fold Activation (at saturating this compound) |
| A467T | 160 | Data not available |
| G848S | 20 | Data not available |
| R232H | 20-200 | Data not available |
| W748S | 20-200 | Data not available |
AC50: The concentration of this compound that elicits half-maximal activation of the enzyme.[3]
Table 2: Effect of this compound on mtDNA Synthesis and Cellular Function
| Cell Line/Condition | Assay | Treatment | Result |
| A467T/G848S Mutant Fibroblasts | mtDNA Repopulation | 1-3 µM this compound (7-14 days) | Strong stimulation of mtDNA repopulation |
| W748S/R232H Mutant Fibroblasts | mtDNA Repopulation | 1-3 µM this compound (7-14 days) | Strong stimulation of mtDNA repopulation |
| A467T/G848S Mutant Fibroblasts | OXPHOS Activity | 0.02-1 µM this compound (7-10 days) | Ameliorated OXPHOS activity |
| G848S/G848S Mutant NSCs | mtDNA Levels | 0.02-1 µM this compound (7-10 days) | Increased mtDNA levels |
| Patient-derived Fibroblasts | Mitochondrial Respiration | 1 µM this compound (7 days) | Increased basal respiration, maximal respiration, and ATP production |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on established methods and specific details mentioned in the available literature on this compound.
POLγ Primer-Elongation Assay
This assay measures the ability of POLγ to extend a DNA primer annealed to a template.
Workflow:
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 25 mM HEPES-KOH (pH 7.6), 10 mM MgCl₂, 1 mM DTT, 40 µg/ml BSA, 100 µM each of dATP, dGTP, dCTP, and dTTP, 2 nM of a 20-nucleotide primer annealed to circular M13mp18 single-stranded DNA, and 1x SYBR Green I dye.
-
Enzyme and Compound Addition: Add purified wild-type or mutant POLγ holoenzyme to a final concentration of 10 nM. Add this compound at varying concentrations (typically from 1 nM to 100 µM) or vehicle (DMSO) as a control.
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Monitor the increase in fluorescence (excitation ~497 nm, emission ~520 nm) over time (e.g., every 30 seconds for 30 minutes).
-
Data Analysis: Calculate the initial rate of DNA synthesis from the linear phase of the fluorescence curve. Plot the rates against the log of this compound concentration and fit to a dose-response curve to determine the AC50 value.
POLγ Processivity Assay
This assay determines the number of nucleotides incorporated by POLγ in a single binding event.
Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the primer-elongation assay, but with a radiolabeled primer (e.g., 5'-³²P-labeled).
-
Initiation of Synthesis: Add POLγ (e.g., 5 nM) and this compound or vehicle to the reaction mixture and incubate at 37°C for a short period (e.g., 30 seconds) to allow for a single binding and initiation event.
-
Heparin Challenge: Add heparin (a "trap" for free polymerase) to a final concentration of 1 mg/ml to prevent re-binding of dissociated POLγ to the DNA template.
-
Time Course: Take aliquots at various time points (e.g., 0, 1, 2, 5, 10 minutes) and quench the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Analysis: Separate the DNA products by denaturing polyacrylamide gel electrophoresis (urea-PAGE). Visualize the radiolabeled DNA fragments by autoradiography. Increased length of the DNA products in the presence of this compound indicates enhanced processivity.
Rolling-Circle DNA Replication Assay
This assay reconstitutes a minimal mitochondrial replisome to assess coordinated DNA synthesis on a double-stranded template.
Workflow:
Protocol:
-
Reaction Components: In a reaction tube, combine 20 nM of a minicircle double-stranded DNA template (approximately 500 bp), 50 nM TWINKLE helicase, 500 nM mitochondrial single-stranded DNA binding protein (mtSSB), and 20 nM of wild-type or mutant POLγ.
-
Reaction Buffer: Add a reaction buffer containing 25 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 4 mM DTT, 100 µg/ml BSA, 2 mM ATP, and 100 µM each of dGTP, dCTP, dTTP, and [α-³²P]dATP.
-
Compound Addition: Add this compound (e.g., 1 µM) or vehicle.
-
Incubation and Analysis: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 15, 30, 60 minutes) and stop the reaction. Analyze the DNA products on a 0.8% alkaline agarose gel, followed by autoradiography. The appearance of long, high-molecular-weight DNA products indicates successful rolling-circle replication.
mtDNA Depletion and Repopulation Assay in Patient Fibroblasts
This cell-based assay assesses the ability of this compound to restore mtDNA levels in cells with POLG mutations.
Protocol:
-
mtDNA Depletion: Culture patient-derived fibroblasts (e.g., with A467T/G848S or W748S/R232H mutations) in the presence of a low concentration of ethidium (B1194527) bromide (EtBr) (e.g., 50 ng/ml) for 4-7 days to deplete mtDNA.
-
Repopulation Phase: Wash the cells thoroughly to remove EtBr and culture them in fresh medium containing this compound at various concentrations (e.g., 0.01 µM to 3 µM) or vehicle.
-
Time Course Analysis: Harvest cells at different time points during the repopulation phase (e.g., days 0, 3, 7, 10, 14).
-
mtDNA Quantification: Isolate total DNA from the harvested cells. Quantify the relative mtDNA copy number using quantitative PCR (qPCR) by comparing the amplification of a mitochondrial gene (e.g., MT-ND1) to a nuclear gene (e.g., B2M).
-
Data Analysis: Plot the relative mtDNA copy number over time for each treatment condition to assess the rate and extent of mtDNA repopulation.
Signaling Pathway and Cellular Consequences
The activation of mutant POLγ by this compound initiates a cascade of events that leads to the restoration of mitochondrial function.
By restoring the function of mutant POLγ, this compound directly stimulates mtDNA replication, leading to an increase in mtDNA copy number within the cell. This, in turn, enhances the biogenesis of the oxidative phosphorylation (OXPHOS) machinery, as mtDNA encodes essential subunits of the electron transport chain complexes. The improved OXPHOS capacity results in enhanced mitochondrial respiration and a subsequent increase in cellular ATP production, ultimately leading to the restoration of normal cellular function.
Conclusion and Future Directions
This compound represents a significant advancement in the potential treatment of POLG-related mitochondrial diseases. Its ability to restore the function of a wide range of mutant POLγ enzymes through an allosteric mechanism provides a mutation-independent therapeutic strategy. The preclinical data strongly support its efficacy in enhancing mtDNA synthesis and improving mitochondrial function in patient-derived cells.
Future research will likely focus on the in vivo efficacy and safety of this compound in animal models of POLG-related diseases. Further optimization of its pharmacokinetic and pharmacodynamic properties will also be crucial for its development as a clinical candidate. The discovery of this compound opens a new and promising chapter in the quest for effective treatments for debilitating mitochondrial disorders.
References
- 1. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
PZL-A: A Novel Activator of Mitochondrial DNA Synthesis for POLG-Related Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
PZL-A is a first-in-class, small-molecule activator of mitochondrial DNA (mtDNA) synthesis, offering a promising therapeutic avenue for POLG-related disorders and other severe conditions linked to mtDNA depletion.[1][2][3][4] Discovered through a high-throughput screening of approximately 270,000 compounds, this compound has been shown to restore wild-type-like activity to mutant forms of the mitochondrial DNA polymerase γ (POLγ).[2][5][6] This document provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Optimization
The initial identification of a lead compound resulted from a high-throughput screening effort designed to find activators of POLγ.[6][7] This initial hit underwent medicinal chemistry optimization to enhance its potency, leading to the development of this compound.[7]
Mechanism of Action
This compound functions as an allosteric activator of POLγ.[2][3][4] It binds to a hydrophobic pocket at the interface between the catalytic POLγA subunit and the accessory POLγB subunit.[1][2][3] This binding site is crucial as it is generally unaffected by the majority of disease-causing mutations in the POLG gene.[2][3][4][5] By binding to this site, this compound stabilizes the enzyme-DNA complex, enhancing both the catalytic efficiency and the processivity of the mutant POLγ enzyme without affecting its proofreading exonuclease activity.[1][5] This restoration of function leads to increased mtDNA synthesis, enhanced biogenesis of the oxidative phosphorylation (OXPHOS) machinery, and improved cellular respiration in patient-derived cells.[1][2][3][4]
Below is a diagram illustrating the proposed signaling pathway for this compound's activity.
Caption: this compound binds to mutant POLγ, restoring its function and boosting mtDNA replication and cellular respiration.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound's activity across various assays.
Table 1: Potency of this compound on Mutant POLγ Variants
| Mutant POLγ Variant | AC50 (nM) |
| A467T | 160[1][8] |
| G848S | 20[1][8] |
| R232H | 20-200 (range)[1] |
| W748S | 20-200 (range)[1] |
Table 2: Effect of this compound on dNMP Incorporation and Thermal Stability
| Mutant POLγ Variant | Effect of this compound (1 µM) on dNTP Incorporation | ΔTm with this compound (10 µM) |
| R232H | Stimulates DNA synthesis[1] | Induces a shift in melting temperature[7] |
| A467T | Stimulates DNA synthesis[1] | Induces a shift in melting temperature[7] |
| G848S | Stimulates DNA synthesis[1] | Induces a shift in melting temperature[7] |
| W748S | Stimulates DNA synthesis[1] | Induces a shift in melting temperature[7] |
Table 3: Cellular Effects of this compound
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect |
| A467T/G848S Mutant Fibroblasts | 0.00001-10 µM | 5-10 days | Dose-dependently stimulates full-length mtDNA repopulation and increases 7S DNA levels.[1] |
| W748S/R232H Mutant Fibroblasts | 0.00001-10 µM | 5-10 days | Dose-dependently stimulates full-length mtDNA repopulation and increases 7S DNA levels.[1] |
| A467T/G848S Mutant Fibroblasts | 1-3 µM | 7-14 days | Strongly stimulates mtDNA repopulation rates with good tolerance.[1] |
| W748S/R232H Mutant Fibroblasts | 1-3 µM | 7-14 days | Strongly stimulates mtDNA repopulation rates with good tolerance.[1] |
| G848S/G848S Mutant NSCs | 0.02-1 µM | 7-10 days | Increases mtDNA levels and ameliorates OXPHOS activity.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Primer-Elongation Assay
This assay was utilized for the hit-to-lead optimization of POLγ activators.[7]
-
Template Preparation: A short 20-nucleotide primer is annealed to a circular, single-stranded M13mp18 DNA, providing a 3'-OH group for POLγ to initiate DNA synthesis.[7]
-
Reaction Mixture: The primed DNA template is incubated with the specific POLγ variant (wild-type or mutant) and mitochondrial single-stranded DNA-binding protein (mtSSB) at 37°C.[2]
-
Data Acquisition: The activity of POLγ is monitored by the increase in SYBR Green fluorescence over time as the dye intercalates into the newly synthesized double-stranded DNA.[7]
-
Analysis: The signal is normalized relative to wild-type POLγ activity in the presence of 1% DMSO. Data are plotted and fitted using an agonist versus response (three parameters) model to determine AC50 values.[2]
Caption: Workflow for the primer-elongation assay to measure POLγ activity.
Rolling-Circle DNA Replication Assay
This assay investigates the effect of this compound on the function of the mitochondrial replisome on a double-stranded DNA template.[9]
-
Reaction Setup: A dsDNA template is prepared for rolling-circle replication.
-
Incubation: The template is incubated with mutant POLγ variants and Twinkle DNA helicase.[9]
-
Monitoring Synthesis: DNA synthesis is monitored by the incorporation of radiolabelled nucleotides.[9]
-
Product Analysis: The resulting DNA products of increasing length are separated on a 0.8% alkaline agarose (B213101) gel.[9]
Processivity Assay
This assay determines the ability of POLγ to perform continuous DNA synthesis.[9]
-
Reaction Initiation: Mutant POLγ variants and mtSSB are incubated with a primed, single-stranded DNA template at 37°C.[2][9]
-
Trapping Free Enzyme: Heparin is added to the reaction to trap any POLγ that dissociates from the DNA template, preventing it from re-binding.[9]
-
Sample Collection: Aliquots are taken at various time points.
-
Analysis: The DNA products are separated on an 8% urea-PAGE sequencing gel to assess the length of the synthesized DNA strands.[9]
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the direct interaction of this compound with the POLγ holoenzyme by measuring changes in its thermal stability.[1][7]
-
Sample Preparation: POLγA mutants (R232H, A467T, W748S, and G848S) are complexed with POLγB in the absence or presence of 10 µM this compound.[7]
-
Thermal Denaturation: The samples are subjected to a gradual temperature increase.
-
Fluorescence Monitoring: The unfolding of the protein is monitored by measuring the fluorescence of a dye that binds to exposed hydrophobic regions.
-
Data Analysis: The change in the melting temperature (ΔTm) is calculated by comparing the melting curves of the protein with and without this compound.[7]
Caption: Workflow for Differential Scanning Fluorimetry to assess this compound binding to POLγ.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was employed to visualize the binding site of this compound on the POLγ complex.[2][5][6]
-
Sample Vitrification: The POLγ-PZL-A complex is rapidly frozen in a thin layer of vitreous ice.
-
Data Collection: A large number of images (micrographs) of the frozen particles are collected using a transmission electron microscope.
-
Image Processing: The micrographs are processed to correct for motion and estimate the contrast transfer function.[2] Particles are picked, classified, and reconstructed into a 3D density map.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution, revealing the precise binding pocket of this compound.[2]
Conclusion
This compound represents a significant advancement in the potential treatment of POLG-related mitochondrial diseases. Its novel mechanism of allosterically activating mutant POLγ to restore mtDNA synthesis addresses the underlying cause of these devastating disorders. The comprehensive characterization of this compound, from its discovery and mechanism of action to its effects in patient-derived cells, provides a strong foundation for its continued development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide offer valuable information for researchers and drug development professionals working in the field of mitochondrial medicine. A molecule structurally related to this compound has recently entered Phase 1 clinical trials, marking a critical step towards a potential new therapy for patients with POLG disorders.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules restore mutant mitochondrial DNA polymerase activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
- 6. livescience.com [livescience.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. MitoWorld [mitoworld.org]
The Modulatory Effect of PZL-A on Mitochondrial DNA Polymerase Gamma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial DNA (mtDNA) polymerase gamma (POLγ), the sole DNA polymerase in mitochondria, is indispensable for mtDNA replication and repair. Mutations in the POLG gene, which encodes the catalytic subunit of POLγ, are linked to a spectrum of severe mitochondrial diseases for which there are currently no effective treatments.[1][2] This technical guide details the discovery, mechanism of action, and preclinical evaluation of PZL-A, a first-in-class small-molecule activator of mtDNA synthesis that shows significant promise in restoring the function of mutant POLγ variants.[1] this compound binds to an allosteric site on the POLγ holoenzyme, enhancing its catalytic efficiency and processivity, thereby increasing mtDNA synthesis in patient-derived cells.[1][3] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular interactions of this compound with POLγ, intended to serve as a resource for researchers in the field of mitochondrial medicine and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and cell-based assays investigating the effect of this compound on mutant POLγ activity and mtDNA synthesis.
Table 1: In Vitro Activation of Mutant POLγ by this compound
| Mutant POLγ Variant | AC50 (nM) | Fold Activation (at saturating this compound) |
| A467T | 160 | >10 |
| G848S | 20 | >20 |
| W748S | 20-200 (range) | Not specified |
| R232H | 20-200 (range) | Not specified |
AC50 values represent the concentration of this compound required to achieve 50% of the maximal activation of the respective mutant POLγ enzyme.[4][5]
Table 2: Effect of this compound on Biochemical Parameters of Mutant POLγ
| Parameter | Mutant POLγ (untreated) | Mutant POLγ + this compound (10 µM) |
| Thermal Stability (ΔTm) | Baseline | Increased unfolding temperature |
| DNA Synthesis (product length) | Shorter products | Longer double-stranded DNA products |
| dNTP Incorporation Rate | Impaired | Enhanced |
| Processivity | Impaired | Restored |
| Exonuclease (Proofreading) Activity | No significant change | No significant change |
Data compiled from studies on R232H, A467T, G848S, and W748S mutants.[4]
Table 3: Cellular Effects of this compound on Patient-Derived Fibroblasts
| Cell Line (Mutations) | This compound Concentration | Treatment Duration | Outcome |
| A467T/G848S | 1-3 µM | 7-14 days | Strong stimulation of mtDNA repopulation |
| W748S/R232H | 1-3 µM | 7-14 days | Strong stimulation of mtDNA repopulation |
| A467T/G848S | 0.00001-10 µM | 5-10 days | Dose-dependent increase in full-length mtDNA and 7S DNA |
| W748S/R232H | 0.00001-10 µM | 5-10 days | Dose-dependent increase in full-length mtDNA and 7S DNA |
| G848S/G848S (NSCs) | 0.02-1 µM | 7-10 days | Increased mtDNA levels and ameliorated OXPHOS activity |
NSCs: Neural Stem Cells; OXPHOS: Oxidative Phosphorylation.[4]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro POLγ Activity Assay
This assay quantifies the DNA polymerase activity of recombinant wild-type and mutant POLγ in the presence of varying concentrations of this compound.
-
Materials:
-
Recombinant human POLγA and POLγB subunits (wild-type and mutants)
-
This compound (stock solution in DMSO)
-
DNA template/primer (e.g., singly-primed M13 DNA)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
[α-³²P]dATP for radiolabeling
-
Reaction Buffer: 25 mM HEPES-KOH (pH 7.6), 1 mM DTT, 10 mM MgCl₂, 0.1 mg/mL BSA, 40 mM NaCl
-
Stop Solution: 20 mM EDTA, 0.5% SDS
-
-
Procedure:
-
Assemble the POLγ holoenzyme by pre-incubating POLγA with a molar excess of POLγB.
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in reaction buffer.
-
In a 96-well plate, combine the reaction buffer, DNA template/primer, dNTP mix (including [α-³²P]dATP), and the desired concentration of this compound or DMSO vehicle control.
-
Initiate the reaction by adding the POLγ holoenzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Spot the reaction mixture onto DE81 ion-exchange filter paper.
-
Wash the filter paper three times with 0.5 M sodium phosphate (B84403) buffer (pH 7.0) to remove unincorporated nucleotides.
-
Wash once with ethanol (B145695) and air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the incorporated dNMPs against the this compound concentration and fit the data to a dose-response curve to determine the AC50 value.
-
POLγ Processivity Assay
This assay measures the ability of POLγ to synthesize a continuous DNA strand in a single binding event, and how this compound affects this property.
-
Materials:
-
Assembled POLγ holoenzyme (wild-type and mutants)
-
This compound
-
Primed, single-stranded circular DNA template (e.g., M13mp18)
-
Radiolabeled primer (e.g., 5'-³²P-labeled oligonucleotide)
-
Reaction Buffer (as in 2.1)
-
Heparin (as a polymerase trap)
-
Stop Solution: Formamide loading buffer (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
-
Procedure:
-
Pre-incubate POLγ, the primed template, and this compound (or DMSO) in reaction buffer for 5 minutes at 37°C to allow the enzyme to bind the DNA.
-
Initiate DNA synthesis by adding dNTPs and a heparin solution simultaneously. Heparin will bind to any free polymerase or polymerase that dissociates from the template, preventing re-initiation.
-
Take aliquots at various time points (e.g., 0, 1, 5, 10, 20 minutes) and add them to the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA products by denaturing polyacrylamide gel electrophoresis (urea-PAGE).
-
Visualize the radiolabeled DNA products by autoradiography.
-
Analyze the length of the DNA products. Longer products indicate higher processivity.
-
Rolling-Circle DNA Replication Assay
This assay reconstitutes the mitochondrial replisome in vitro to assess the effect of this compound on coordinated DNA synthesis.
-
Materials:
-
Assembled POLγ holoenzyme (wild-type and mutants)
-
TWINKLE helicase
-
Mitochondrial single-stranded DNA-binding protein (mtSSB)
-
This compound
-
Circular double-stranded DNA template with a 3'-overhang for primer annealing
-
dNTP mix with [α-³²P]dATP
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 4 mM ATP
-
-
Procedure:
-
Combine POLγ, TWINKLE, mtSSB, the DNA template, and this compound (or DMSO) in the reaction buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate at 37°C, taking samples at different time points (e.g., 15, 30, 60, 90 minutes).
-
Stop the reactions by adding EDTA and SDS.
-
Separate the resulting long, single-stranded DNA products on an alkaline agarose (B213101) gel.
-
Dry the gel and visualize the products by autoradiography. Increased product length and intensity in the presence of this compound indicate enhanced replisome function.[6]
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay determines the effect of this compound on the thermal stability of the POLγ holoenzyme.
-
Materials:
-
Purified POLγ holoenzyme
-
This compound
-
SYPRO Orange dye (5000x stock)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl
-
-
Procedure:
-
Prepare a master mix containing the POLγ holoenzyme and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add this compound or DMSO vehicle control to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature from 25°C to 95°C, recording fluorescence at each interval.
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition. An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein.
-
Quantification of mtDNA in Patient Fibroblasts
This method is used to assess the effect of this compound on mtDNA copy number in a cellular context.
-
Materials:
-
Patient-derived fibroblast cell lines with POLG mutations
-
Cell culture medium (e.g., DMEM, 10% FBS)
-
This compound
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M) for qPCR
-
qPCR master mix (e.g., SYBR Green)
-
-
Procedure:
-
Culture patient fibroblasts under standard conditions.
-
Treat the cells with various concentrations of this compound (or DMSO) for a specified duration (e.g., 7-14 days), replenishing the medium and compound as necessary.
-
Harvest the cells and extract total genomic DNA.
-
Perform real-time quantitative PCR (qPCR) using primers for both a mitochondrial and a nuclear gene.
-
Calculate the Ct values for both genes in treated and untreated samples.
-
Determine the relative mtDNA copy number by calculating the difference in Ct values (ΔCt = Ct_nuclear - Ct_mitochondrial).
-
An increase in the ΔCt value in this compound-treated cells compared to controls indicates an increase in mtDNA copy number.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound action on the POLγ holoenzyme.
Caption: Overall experimental workflow for this compound evaluation.
Conclusion
This compound represents a significant advancement in the potential treatment of POLG-related mitochondrial diseases. By acting as a molecular "chaperone" for mutant POLγ, it restores critical enzymatic functions necessary for mtDNA maintenance. The data and protocols presented in this guide offer a comprehensive technical resource for the scientific community, facilitating further research into POLγ modulators and providing a framework for the development of novel therapeutics for mitochondrial disorders. The progression of a structurally related compound into clinical trials underscores the translational potential of this innovative approach.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional analysis of mutant mitochondrial DNA polymerase proteins involved in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. proteos.com [proteos.com]
- 7. researchgate.net [researchgate.net]
Unveiling PZL-A: A Technical Guide to a Novel Mitochondrial DNA Synthesis Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PZL-A is a pioneering, first-in-class small-molecule activator of mitochondrial DNA (mtDNA) synthesis. It demonstrates significant potential in restoring the function of mutant forms of DNA polymerase gamma (POLγ), the sole DNA polymerase found in mammalian mitochondria. By binding to an allosteric site on the POLγ holoenzyme, this compound enhances its catalytic efficiency and processivity, offering a promising therapeutic avenue for a range of severe and progressive mitochondrial diseases linked to POLG mutations and subsequent mtDNA depletion. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with the molecular formula C19H17ClN4O2 and a molecular weight of 368.82 g/mol .[1] Its chemical structure is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H17ClN4O2 | [1] |
| Molecular Weight | 368.82 g/mol | [1] |
| CAS Number | 3068830-89-4 | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage | Solid Powder: -20°C (12 Months), 4°C (6 Months). In Solvent: -80°C (6 Months), -20°C (6 Months) | [1] |
Mechanism of Action
This compound exerts its activity by directly interacting with the mitochondrial DNA polymerase, POLγ.[1] POLγ is a heterotrimeric enzyme composed of a catalytic subunit (POLγA) and two accessory subunits (POLγB).[2] Mutations in the POLG gene, which encodes for POLγA, are a leading cause of inherited mitochondrial diseases.[2]
This compound binds to a distinct allosteric site at the interface between the POLγA and POLγB subunits.[2] This binding is crucial as the site is generally unaffected by the majority of disease-causing mutations.[2] The interaction of this compound with the POLγ holoenzyme leads to several key functional enhancements:
-
Restoration of Mutant POLγ Activity: this compound restores wild-type-like activity to various mutant forms of POLγ.[3]
-
Increased Processivity: It enhances the ability of the mutant enzyme to remain bound to the DNA template and perform successive nucleotide incorporations.[1]
-
Enhanced Catalytic Efficiency: this compound improves the overall speed and efficiency of the DNA synthesis reaction catalyzed by mutant POLγ.[4]
By restoring the function of mutant POLγ, this compound stimulates the replication of mtDNA.[3] This, in turn, enhances the biogenesis of the oxidative phosphorylation (OXPHOS) machinery, the critical pathway for cellular energy (ATP) production, and improves overall cellular respiration.[3]
Quantitative Data
The potency of this compound in activating mutant POLγ has been quantified in various in vitro assays.
Table 2: In Vitro Activity of this compound
| Parameter | Mutant POLγ | Value | Reference |
| AC50 | A467T | 160 nM (0.16 µM) | [1][3][5] |
| AC50 | G848S | 20 nM (0.02 µM) | [1][3][5] |
| AC50 Range | R232H, A467T, G848S, W748S | 20-200 nM | [3] |
AC50 (Half-maximal activation concentration) represents the concentration of this compound required to elicit 50% of its maximal activating effect on the respective mutant POLγ enzyme.
Key Experimental Protocols
The characterization of this compound has involved several key experimental assays to determine its activity and mechanism of action.
Primer-Elongation Assay for POLγ Activity
This assay is used to measure the DNA synthesis activity of POLγ.
Methodology:
-
A short DNA primer (e.g., 20-nucleotide) is annealed to a circular, single-stranded DNA template (e.g., M13mp18 DNA).[4] This creates a starting point for DNA synthesis.
-
The POLγ enzyme (wild-type or mutant) is added to the reaction mixture containing the primed template and deoxynucleoside triphosphates (dNTPs).
-
The reaction is initiated, and DNA synthesis proceeds.
-
The activity of POLγ is monitored by measuring the incorporation of nucleotides over time.[4] This can be achieved by using a fluorescent dye (e.g., SYBR Green) that binds to the newly formed double-stranded DNA, leading to an increase in fluorescence.[4]
-
To test the effect of this compound, the assay is performed in the presence of varying concentrations of the compound.
Rolling-Circle DNA Replication Assay
This assay assesses the function of the entire mitochondrial replisome, including POLγ, the Twinkle DNA helicase, and mitochondrial single-stranded DNA-binding protein (mtSSB), on a double-stranded DNA template.[6]
Methodology:
-
A circular double-stranded DNA template is used.
-
The mitochondrial replisome components (POLγ, Twinkle, mtSSB) are added to the reaction mixture.
-
Twinkle helicase unwinds the dsDNA, creating a template for POLγ.
-
DNA synthesis is initiated and proceeds continuously around the circular template, displacing one strand and creating a long, single-stranded DNA tail.
-
The incorporation of radiolabeled nucleotides is used to monitor DNA synthesis.[6]
-
The reaction products are separated by alkaline agarose (B213101) gel electrophoresis to visualize the newly synthesized, high-molecular-weight DNA.[6]
-
The effect of this compound is determined by comparing the amount of DNA synthesis in the presence and absence of the compound.
Conclusion
This compound represents a significant advancement in the potential treatment of mitochondrial diseases caused by POLG mutations. Its novel mechanism of action, involving the allosteric activation of mutant POLγ, provides a strong rationale for its further development as a therapeutic agent. The data presented in this guide underscore the potent and specific activity of this compound in restoring mitochondrial DNA synthesis and cellular respiratory function. Continued research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound and related compounds.
References
- 1. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: PZL-A and the Restoration of Wild-type-like POLγ Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the POLG gene, encoding the catalytic subunit of the mitochondrial DNA polymerase γ (POLγ), are a leading cause of inherited mitochondrial diseases, for which there are currently no effective treatments.[1][2] These mutations often lead to impaired POLγ function, resulting in mitochondrial DNA (mtDNA) depletion and subsequent mitochondrial dysfunction. This guide details the discovery and characterization of PZL-A, a first-in-class small-molecule activator of POLγ.[2] this compound has been shown to restore wild-type-like activity to various mutant forms of POLγ, enhance mtDNA synthesis in patient-derived cells, and improve mitochondrial respiration.[1][3] This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for key assays, and a visualization of its mechanism of action.
Introduction to POLγ and Mitochondrial Disease
DNA polymerase γ is the sole DNA polymerase in mammalian mitochondria, responsible for the replication and repair of the mitochondrial genome.[1] The POLγ holoenzyme is a heterotrimer, composed of a single catalytic subunit (POLγA) and a dimer of an accessory subunit (POLγB).[2] The POLγA subunit contains the polymerase and 3'-5' exonuclease (proofreading) activities, while the POLγB dimer enhances the processivity and DNA binding of the holoenzyme. Over 300 pathogenic mutations in the POLG gene have been identified, leading to a wide spectrum of debilitating and often fatal mitochondrial disorders.[2] These diseases highlight the critical need for therapeutic agents that can restore the function of mutant POLγ.
This compound: A Novel Small-Molecule Activator of Mutant POLγ
This compound was identified through a high-throughput screening of approximately 270,000 chemical compounds, followed by chemical refinement to enhance its potency and specificity.[3] It represents a promising therapeutic candidate by acting as a molecular "chaperone" that restores function to a range of common POLγ mutants.
Mechanism of Action
This compound binds to an allosteric site at the interface between the catalytic POLγA subunit and the proximal POLγB subunit.[1][2] This binding pocket is located in a region that is largely unaffected by the majority of disease-causing mutations.[1] By binding to this site, this compound stabilizes the POLγ holoenzyme, thereby enhancing its catalytic efficiency and processivity without compromising its proofreading activity.[3]
References
- 1. Functional analysis of mutant mitochondrial DNA polymerase proteins involved in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
Revolutionizing Mitochondrial Medicine: A Technical Guide to PZL-A's Impact on Cellular Respiration in POLG Mutants
A comprehensive analysis of the mechanism, efficacy, and experimental validation of a novel therapeutic agent for POLG-related mitochondrial disorders.
Abstract
Mutations in the POLG gene, which encodes the catalytic subunit of the mitochondrial DNA polymerase γ (Polγ), are a leading cause of inherited mitochondrial diseases, leading to a spectrum of devastating and often fatal disorders. These mutations impair the replication of mitochondrial DNA (mtDNA), resulting in depleted mtDNA levels, dysfunctional oxidative phosphorylation (OXPHOS), and severe cellular energy deficits. This technical guide delves into the groundbreaking discovery and characterization of PZL-A, a first-in-class small molecule activator of mtDNA synthesis that offers a promising therapeutic avenue for these currently untreatable conditions. We will explore the mechanism of action of this compound, its profound impact on cellular respiration in various POLG mutant backgrounds, and provide detailed experimental protocols for the key assays used to validate its efficacy. This document is intended for researchers, clinicians, and drug development professionals in the field of mitochondrial medicine.
Introduction to POLG-Related Disorders and the Role of this compound
Mitochondrial DNA is a small, circular genome that encodes essential protein subunits of the electron transport chain, the primary site of cellular respiration and ATP synthesis. The integrity and maintenance of mtDNA are solely dependent on the DNA polymerase γ, a heterotrimeric enzyme composed of a catalytic subunit (PolγA) and two accessory subunits (PolγB).[1] Over 300 pathogenic mutations in the POLG gene have been identified, leading to a wide range of clinical presentations, from the severe, early-onset Alpers' syndrome to adult-onset progressive external ophthalmoplegia.[1]
The common pathological hallmark of POLG-related disorders is the depletion and/or accumulation of mutations in mtDNA, which directly compromises the function of the OXPHOS system. This leads to a bioenergetic crisis in tissues with high energy demands, such as the brain, muscle, and liver, manifesting in the severe symptoms associated with these diseases.
This compound has emerged as a beacon of hope for patients with POLG-related disorders. It is a small molecule that has been shown to restore the function of mutant Polγ enzymes, thereby stimulating mtDNA synthesis and improving mitochondrial function.[1] This guide will provide an in-depth look at the data supporting these claims and the methodologies used to generate them.
Mechanism of Action of this compound
This compound acts as an allosteric activator of the Polγ holoenzyme. Through extensive screening of compound libraries, this compound was identified and optimized for its ability to enhance the activity of both wild-type and mutant Polγ.
Cryo-electron microscopy studies have revealed that this compound binds to a novel allosteric pocket at the interface of the PolγA and PolγB subunits.[2] This binding site is distinct from the active site of the polymerase and is unaffected by the majority of disease-causing mutations.[2] The binding of this compound induces a conformational change in the Polγ enzyme, leading to:
-
Increased catalytic activity: this compound enhances the intrinsic polymerase activity of the mutant Polγ enzyme, allowing it to incorporate nucleotides more efficiently.
-
Enhanced processivity: The compound increases the processivity of the enzyme, meaning that Polγ can synthesize longer stretches of DNA without dissociating from the template.
-
Stabilization of the holoenzyme: this compound stabilizes the interaction between the PolγA and PolγB subunits, which is often compromised by pathogenic mutations.
This multi-faceted mechanism of action effectively rescues the function of a wide range of Polγ mutants, leading to a restoration of mtDNA replication.
Quantitative Analysis of this compound's Efficacy
The efficacy of this compound has been demonstrated through a series of in vitro experiments using patient-derived fibroblasts harboring various pathogenic POLG mutations.
Activation of Mutant POLG Enzymes
This compound has been shown to potently activate the polymerase activity of several common POLG mutants in a dose-dependent manner. The half-maximal activation concentration (AC50) values highlight the potency of this compound for different mutations.
| POLG Mutant | AC50 of this compound (nM) |
| A467T | 160 |
| G848S | 20 |
| W748S | Data not specified |
| R232H | Data not specified |
Table 1: AC50 values for this compound activation of common POLG mutants.[2]
Restoration of mtDNA Synthesis and Cellular Respiration
Treatment of POLG mutant fibroblasts with this compound leads to a significant increase in mtDNA copy number, which in turn enhances the expression of mtDNA-encoded subunits of the OXPHOS system. This ultimately results in a marked improvement in cellular respiration. While the primary research articles confirm this improvement, specific quantitative tables of oxygen consumption rates (OCR) and ATP production from these studies are not publicly available in a tabulated format. The general finding is a significant increase in basal and maximal respiration, as well as ATP production, in this compound treated mutant cells compared to untreated controls.
Experimental Protocols
This section provides a detailed overview of the key experimental protocols used to assess the impact of this compound on cellular respiration in POLG mutants. These are based on standard methodologies and the descriptions provided in the primary research.
Cell Culture of POLG Mutant Fibroblasts
-
Cell Lines: Primary dermal fibroblasts are obtained from skin biopsies of patients with confirmed POLG mutations (e.g., A467T, W748S, G848S, R232H) and from healthy donors (wild-type control).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells are passaged at 80-90% confluency using standard trypsinization procedures.
This compound Treatment
-
This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Working Concentrations: The stock solution is serially diluted in culture medium to achieve the desired final concentrations for treatment (e.g., ranging from 10 nM to 10 µM). A vehicle control (DMSO) is always included in parallel.
-
Treatment Duration: Cells are treated with this compound or vehicle for a specified period, typically ranging from 7 to 14 days, with media changes every 2-3 days.
Measurement of Oxygen Consumption Rate (Seahorse XF Assay)
The Seahorse XF Analyzer is used to measure real-time oxygen consumption rates (OCR), providing a detailed profile of mitochondrial respiration.
-
Cell Seeding: POLG mutant and wild-type fibroblasts are seeded into a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allowed to adhere overnight.
-
This compound Treatment: Cells are treated with this compound or vehicle for the desired duration.
-
Assay Preparation: On the day of the assay, the culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: The Seahorse XF Cell Mito Stress Test is performed by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from oxygen consumption), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).
-
Data Analysis: OCR measurements are normalized to cell number or protein concentration. Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated.
ATP Production Assay
Cellular ATP levels are a direct measure of the energetic output of the cell.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described above in a 96-well plate.
-
Cell Lysis: The culture medium is removed, and cells are lysed using a buffer compatible with the ATP assay kit.
-
Luminescence Measurement: A luciferase-based ATP assay kit is used to measure ATP levels. The lysate is mixed with the reagent, and the resulting luminescence is measured using a plate reader.
-
Data Normalization: ATP levels are normalized to the total protein concentration in each well, determined by a BCA or Bradford assay.
Signaling Pathways and Future Directions
While this compound directly targets the Polγ enzyme, its downstream effects on cellular respiration are likely to intersect with key signaling pathways involved in mitochondrial biogenesis and quality control. The restoration of mtDNA replication and subsequent improvement in OXPHOS function can be expected to influence pathways such as:
-
PGC-1α Pathway: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. Improved mitochondrial function may lead to the activation of this pathway, creating a positive feedback loop.
-
AMPK Signaling: AMP-activated protein kinase (AMPK) is a key energy sensor in the cell. The restoration of ATP levels by this compound could modulate AMPK activity, influencing a wide range of metabolic processes.
-
Integrated Stress Response: Chronic mitochondrial dysfunction is known to activate the integrated stress response. Alleviation of this stress by this compound may lead to the downregulation of this pathway.
Future research will likely focus on delineating the precise impact of this compound on these and other signaling networks. Furthermore, the successful preclinical data for this compound paves the way for clinical trials to assess its safety and efficacy in patients with POLG-related disorders.
Conclusion
This compound represents a landmark achievement in the field of mitochondrial medicine. By directly targeting the dysfunctional Polγ enzyme, it addresses the root cause of POLG-related disorders. The comprehensive in vitro data demonstrates its ability to restore mtDNA synthesis and, consequently, cellular respiration in patient-derived cells. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other novel compounds for the treatment of mitochondrial diseases. The future for patients with these devastating conditions is now brighter than ever before.
References
Methodological & Application
Application Notes and Protocols for Utilizing PZL-A in In Vitro POLγ Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial DNA (mtDNA) replication is a critical process for maintaining mitochondrial function, and its dysregulation is linked to a variety of severe human diseases. The sole DNA polymerase in mitochondria, DNA polymerase γ (POLγ), is responsible for replicating and repairing mtDNA.[1] Mutations in the gene encoding the catalytic subunit of POLγ (POLG) can lead to debilitating mitochondrial disorders.[2][3] PZL-A is a first-in-class small-molecule activator of mtDNA synthesis that has shown significant promise in restoring the function of mutant POLγ.[2][4][5] These application notes provide detailed protocols for utilizing this compound in in vitro POLγ activity assays to characterize its effects on both wild-type and mutant forms of the enzyme.
Mechanism of Action
This compound functions by binding to an allosteric site at the interface between the catalytic POLγA subunit and the accessory POLγB subunit.[2][4] This binding site is distinct from the regions affected by most disease-causing mutations, allowing this compound to restore wild-type-like activity to a variety of POLγ mutants.[2][4] The compound enhances the processivity of the enzyme and stabilizes its interaction with the DNA template.[4]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's effect on various POLγ mutants.
Table 1: AC50 Values for this compound Activation of Mutant POLγ Variants
| POLγ Mutant | AC50 (nM) |
| A467T | 160[5][6] |
| G848S | 20[5][6] |
| R232H | 20-200[4][6] |
| W748S | 20-200[4][6] |
Table 2: Observed Effects of this compound on POLγ Function
| Parameter | Effect of this compound | Mutant Variants Tested |
| DNA Synthesis | Stimulates across a broad range of dNTP concentrations[4][6] | R232H, A467T, G848S, W748S[4][6] |
| Processivity | Restores to near wild-type levels[4] | R232H, A467T, W748S, G848S[4] |
| Enzyme-DNA Complex Stability | Mildly stabilizes[4] | R232H, A467T, W748S, G848S[4] |
| Thermal Stability (ΔTm) | Induces a positive shift in melting temperature[7] | R232H, A467T, W748S, G848S[7] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to assess the impact of this compound on POLγ activity.
Primer Elongation Assay for POLγ Activity
This assay measures the ability of POLγ to extend a primer annealed to a single-stranded DNA template. The increase in double-stranded DNA (dsDNA) is monitored in real-time using a fluorescent dye.
Workflow:
Caption: Workflow for the POLγ primer elongation assay.
Materials:
-
Recombinant human POLγ (wild-type or mutant)
-
M13mp18 single-stranded DNA
-
20-nucleotide primer complementary to M13mp18
-
dNTP mix
-
Reaction Buffer (e.g., 25 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
SYBR Green I nucleic acid dye
-
This compound
-
DMSO (vehicle control)
-
96-well plate suitable for fluorescence measurements
-
Fluorescence plate reader
Procedure:
-
Prepare Primed Template: Anneal the 20-nt primer to the M13mp18 ssDNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In each well of a 96-well plate, prepare the reaction mixture containing reaction buffer, dNTPs, primed M13mp18 DNA, and SYBR Green I.
-
Add this compound: Add varying concentrations of this compound (e.g., 0-100 µM) or DMSO vehicle control to the respective wells.[6]
-
Initiate Reaction: Add the POLγ enzyme to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence (excitation ~497 nm, emission ~520 nm) over time (e.g., every minute for 60 minutes).
-
Analysis: Calculate the initial rate of DNA synthesis from the linear phase of the fluorescence curve. Plot the rates against the this compound concentration to determine the AC50 value.
Processivity Assay
This assay determines the ability of POLγ to synthesize a DNA strand continuously without dissociating from the template. A heparin trap is used to prevent re-binding of dissociated enzyme.
Workflow:
Caption: Workflow for the POLγ processivity assay.
Materials:
-
Recombinant human POLγ (wild-type or mutant)
-
Mitochondrial single-stranded DNA binding protein (mtSSB)
-
Radiolabeled (e.g., ³²P) primed single-stranded DNA template
-
dNTP mix
-
Reaction Buffer
-
Heparin
-
Formamide stop solution
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or X-ray film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate POLγ, mtSSB, and the radiolabeled primed DNA template with either this compound or vehicle control in reaction buffer.
-
Initiate Reaction: Start the reaction by adding a mixture of dNTPs and heparin. The heparin will trap any POLγ that dissociates from the template.
-
Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 2, 5, 10, 15 minutes), remove an aliquot and stop the reaction by adding it to formamide stop solution.
-
Gel Electrophoresis: Heat the samples at 95°C for 5 minutes and then separate the DNA products on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Dry the gel and expose it to a phosphorimager screen or X-ray film. Analyze the length of the DNA products. Longer products indicate higher processivity. Compare the product lengths in the presence and absence of this compound.[8]
Rolling-Circle DNA Replication Assay
This assay reconstitutes the mitochondrial replisome in vitro to study coordinated DNA synthesis on a double-stranded DNA template.
Workflow:
Caption: Workflow for the rolling-circle DNA replication assay.
Materials:
-
Recombinant human POLγ (wild-type or mutant)
-
Recombinant human TWINKLE helicase
-
Recombinant human mtSSB
-
Minicircle double-stranded DNA template
-
dNTP mix containing a radiolabeled dNTP (e.g., [α-³²P]dCTP)
-
Reaction Buffer
-
This compound
-
Alkaline agarose gel electrophoresis system
Procedure:
-
Reaction Setup: Assemble the reaction mixture containing the minicircle dsDNA template, POLγ, TWINKLE helicase, mtSSB, and either this compound or vehicle control in reaction buffer.
-
Initiate Reaction: Start the replication process by adding the dNTP mix containing the radiolabeled nucleotide.
-
Time Course: Incubate the reaction at 37°C. Take aliquots at different time points.
-
Gel Electrophoresis: Stop the reaction and separate the replication products on an alkaline agarose gel. This denatures the DNA and allows for the visualization of the newly synthesized single strands.
-
Visualization and Analysis: Dry the gel and visualize the radiolabeled DNA products by autoradiography. The appearance of long, high-molecular-weight products indicates successful rolling-circle replication. Compare the amount and length of the products in the presence and absence of this compound.[8]
This compound represents a significant advancement in the potential therapeutic landscape for mitochondrial diseases caused by POLG mutations. The protocols outlined above provide a robust framework for researchers to investigate the effects of this compound and similar compounds on POLγ activity in a controlled in vitro setting. These assays are essential for elucidating the mechanism of action of novel activators and for the preclinical evaluation of potential drug candidates.
References
- 1. DNA polymerase gamma and mitochondrial disease: understanding the consequence of POLG mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
- 4. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Restoring Mitochondrial Function in Patient-Derived Fibroblasts with PZL-A
Introduction
Mitochondrial diseases caused by mutations in the DNA polymerase gamma (POLG) gene are severe, progressive conditions with high morbidity and mortality for which no effective treatments currently exist.[1][2] The POLG gene encodes the catalytic subunit of DNA polymerase γ (POLγ), the sole DNA polymerase in mammalian mitochondria responsible for the replication and repair of mitochondrial DNA (mtDNA).[1][3] Mutations in POLG impair this function, leading to mtDNA depletion, deficient oxidative phosphorylation (OXPHOS), and cellular energy failure.[1][3] PZL-A is a first-in-class, small-molecule activator of mtDNA synthesis that offers a promising therapeutic strategy by restoring the function of mutant POLγ enzymes.[1][4]
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the treatment of patient-derived fibroblasts with this compound to assess its efficacy in restoring mitochondrial function.
Mechanism of Action
This compound acts as an allosteric activator of the POLγ holoenzyme.[1] It binds to a hydrophobic pocket at the interface between the catalytic POLγA subunit and the accessory POLγB subunit.[1][4] This binding site is significant because it is generally unaffected by the majority of disease-causing mutations in the POLG gene.[1][5] By binding to this site, this compound stabilizes the enzyme-DNA complex and restores wild-type-like activity to mutant POLγ variants.[1][3] This enhancement of catalytic efficiency and processivity leads to increased mtDNA synthesis, which in turn promotes the biogenesis of the OXPHOS machinery and improves cellular respiration and ATP production.[1][2][3]
Experimental Protocols
This section details the methodologies for isolating and culturing patient-derived fibroblasts, treating them with this compound, and analyzing the outcomes.
Protocol 1: Isolation and Culture of Patient-Derived Fibroblasts
This protocol is adapted from standard methods for deriving primary human fibroblasts from skin punch biopsies.[6][7]
Materials:
-
Skin punch biopsy (1-3 mm)
-
Transport medium (e.g., DMEM with 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
DMEM (e.g., Low Glucose) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Growth Medium)[8]
-
Sterile scalpels, forceps, and petri dishes
-
6-well tissue culture plates
-
Trypsin-EDTA (0.25%)
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Biopsy Processing: In a sterile petri dish, wash the skin biopsy piece twice with PBS.[7] Mince the tissue into 12-18 smaller pieces (approx. 1 mm³) using sterile scalpels.[6]
-
Explant Culture: Place the tissue pieces into a 6-well plate, ensuring they are spaced apart. Allow the pieces to adhere to the bottom of the well for 15-20 minutes in the incubator before slowly adding 1.5-2 mL of Complete Growth Medium.[7]
-
Fibroblast Outgrowth: Incubate at 37°C with 5% CO₂. Fibroblasts will begin to migrate out from the tissue explants within 7-14 days.
-
Medium Change: Replace the medium every 3-4 days, being careful not to dislodge the tissue pieces.[9]
-
Subculturing: Once the fibroblasts reach 80-90% confluency, remove the tissue pieces.[7] Wash the cells with PBS, add 0.5 mL of Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.[7][9]
-
Expansion: Neutralize the trypsin with 2 mL of Complete Growth Medium, transfer the cell suspension to a centrifuge tube, and pellet the cells at 300 x g for 5 minutes.[7] Resuspend the pellet and seed into a larger flask (e.g., T-25) for expansion.
Protocol 2: mtDNA Depletion and this compound Treatment
To robustly assess the restorative capacity of this compound, it is useful to first deplete mtDNA and then monitor its recovery. This protocol is based on the methodology described in studies analyzing this compound's effect on patient cells.[10]
Materials:
-
Patient-derived fibroblasts (passage 3-8)
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Ethidium Bromide (EtBr) stock solution
-
This compound powder
-
DMSO (for dissolving this compound)
-
Appropriate tissue culture plates (e.g., 6-well or 12-well)
Methodology:
-
Cell Seeding: Seed the patient-derived fibroblasts at a density of 1-2 x 10⁶ cells per 25 cm² flask (or equivalent for plates) and allow them to adhere overnight.[9]
-
mtDNA Depletion (Optional): To induce mtDNA depletion, treat the cells with 50 ng/mL Ethidium Bromide (EtBr) in Complete Growth Medium for 4-7 days.[10]
-
Washout: After the depletion period, thoroughly wash the cells by removing the EtBr-containing medium, rinsing twice with sterile PBS, and adding fresh Complete Growth Medium.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute in Complete Growth Medium to the desired final concentrations (e.g., 0.1 µM to 10 µM). A common effective concentration used in studies is 1 µM.[10][11] Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Add the this compound-containing medium or the vehicle control medium to the cells.
-
Incubation: Culture the cells for the desired duration (e.g., 5-10 days), replacing the medium with freshly prepared this compound or vehicle control medium every 2-3 days.[10] Collect cells at various time points for analysis.
Protocol 3: Analysis of this compound Efficacy
A. mtDNA Quantification (qPCR or Southern Blot)
-
Objective: To quantify the recovery of mitochondrial DNA content.
-
Method: Isolate total DNA from cell pellets. Use Southern blot to detect mtDNA relative to a nuclear DNA loading control (e.g., 18S rDNA).[10] Alternatively, use quantitative PCR (qPCR) with primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M) to determine the relative mtDNA copy number.
B. OXPHOS Subunit Analysis (Western Blot)
-
Objective: To assess the biogenesis of oxidative phosphorylation complexes.
-
Method: Prepare total protein lysates from cell pellets. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against subunits of the five OXPHOS complexes (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, COXI for Complex IV, and ATP5A for Complex V).[10] Use a loading control such as Tubulin or GAPDH.
C. Mitochondrial Respiration Analysis (Seahorse XFe96)
-
Objective: To measure the functional output of the restored mitochondrial machinery.
-
Method: Seed this compound-treated and control fibroblasts into a Seahorse XF cell culture microplate. Perform a mitochondrial stress test using a Seahorse XFe96 analyzer.[10] This assay uses sequential injections of oligomycin (B223565), FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.
-
Key Parameters Measured:
-
Basal Respiration: Baseline oxygen consumption rate (OCR).
-
Maximal Respiration: Maximum OCR achieved after FCCP injection.
-
ATP Production: The decrease in OCR after oligomycin injection.[10]
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Potency of this compound on Mutant POLγ Variants
This table summarizes the half-maximal activation concentration (AC₅₀) values for this compound on different disease-causing POLγ mutants. Data is derived from in vitro primer-elongation assays.[4][11]
| POLγ Mutant | AC₅₀ (nM) |
| A467T | 160 |
| G848S | 20 |
| R232H | 20-200 |
| W748S | 20-200 |
| *Range reported from dose-dependent activation studies.[11] |
Table 2: Example Data Structure for Mitochondrial Respiration Assay
This table provides a template for presenting functional data from a Seahorse Mitochondrial Stress Test on patient fibroblasts following treatment.
| Treatment Group | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) |
| Untreated (No EtBr) | Value ± SD | Value ± SD | Value ± SD |
| EtBr + Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| EtBr + this compound (1 µM) | Value ± SD | Value ± SD | Value ± SD |
Logical Pathway Visualization
The therapeutic rationale for this compound is based on correcting the downstream consequences of the primary genetic defect.
References
- 1. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
- 4. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 5. livescience.com [livescience.com]
- 6. Video: Skin Punch Biopsy Explant Culture for Derivation of Primary Human Fibroblasts [jove.com]
- 7. Video: Isolation, Culture, and Characterization of Primary Dermal Fibroblasts from Human Keloid Tissue [jove.com]
- 8. protocols.io [protocols.io]
- 9. fibroblast.org [fibroblast.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PZL-A in Stimulating mtDNA Repopulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial DNA (mtDNA) depletion is a hallmark of several severe and progressive genetic disorders, often with high morbidity and mortality rates for which no effective treatments currently exist. These conditions are frequently linked to mutations in the POLG gene, which encodes the catalytic subunit of DNA polymerase γ (POLγ), the sole enzyme responsible for mtDNA replication. PZL-A is a first-in-class small-molecule activator of mtDNA synthesis that has shown significant promise in restoring the function of mutant POLγ variants.[1][2][3] By binding to an allosteric site at the interface of the POLγA and POLγB subunits, this compound enhances the processivity of the enzyme, leading to increased mtDNA synthesis and repopulation in affected cells.[1][3][4] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for stimulating mtDNA repopulation in cellular models.
Data Presentation: Efficacy of this compound in In Vitro Models
The following tables summarize the effective concentrations and observed effects of this compound in various experimental settings.
Table 1: Effective Concentrations of this compound for Mutant POLγ Activation
| Mutant POLγ Variant | AC50 (nM) | Reference |
| A467T | 160 | [2][5] |
| G848S | 20 | [2][5] |
| R232H | 20-200 (range) | [5] |
| W748S | 20-200 (range) | [5] |
Table 2: this compound Concentration and Treatment Duration for mtDNA Repopulation in Cells
| Cell Type | Mutant Genotype | This compound Concentration | Treatment Duration | Key Outcomes | Reference |
| Human Fibroblasts | A467T/G848S | 0.00001-10 µM | 5-10 days | Dose-dependent stimulation of full-length mtDNA repopulation and increased 7S DNA levels. | [5] |
| Human Fibroblasts | W748S/R232H | 0.00001-10 µM | 5-10 days | Dose-dependent stimulation of full-length mtDNA repopulation and increased 7S DNA levels. | [5] |
| Human Fibroblasts | A467T/G848S | 1-3 µM | 7-14 days | Strong stimulation of mtDNA repopulation rates with good tolerance. | [5] |
| Human Fibroblasts | W748S/R232H | 1-3 µM | 7-14 days | Strong stimulation of mtDNA repopulation rates with good tolerance. | [5] |
| Quiescent Fibroblasts | A467T/G848S & W748S/R232H | 1-3 µM | 7-14 days | Strong stimulation of mtDNA repopulation rates. | [5] |
| Neural Stem Cells (NSCs) | G848S/G848S | 0.02-1 µM | 7-10 days | Increased mtDNA levels and ameliorated OXPHOS activity. | [5] |
Signaling Pathway and Mechanism of Action
This compound directly targets the mitochondrial DNA polymerase γ (POLγ) holoenzyme. It binds to a hydrophobic, allosteric pocket located at the interface between the catalytic subunit POLγA and the accessory subunit POLγB.[1][4][5] This binding event stabilizes the interaction between the subunits and increases the processivity of the mutant POLγ, restoring its function to near wild-type levels.[2][4] This enhanced enzymatic activity leads to a marked stimulation of mtDNA synthesis, resulting in the repopulation of mtDNA, enhanced biogenesis of the oxidative phosphorylation (OXPHOS) machinery, and improved cellular respiration.[1][3][5]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro mtDNA Repopulation Assay in Human Fibroblasts
Objective: To assess the ability of this compound to stimulate mtDNA repopulation in fibroblasts harboring POLG mutations after chemical-induced mtDNA depletion.
Materials:
-
Human fibroblast cell lines with known POLG mutations (e.g., A467T/G848S, W748S/R232H).
-
Standard cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, uridine (B1682114) (50 µg/mL), and pyruvate (B1213749) (1 mM).
-
Ethidium bromide (EtBr).
-
This compound stock solution (in DMSO).
-
Reagents for DNA extraction.
-
Reagents and primers for quantitative PCR (qPCR) to measure mtDNA copy number.
-
Reagents for Southern blotting.
Procedure:
-
Cell Culture: Culture human fibroblasts in standard medium.
-
mtDNA Depletion: Treat the cells with a low concentration of Ethidium Bromide (EtBr) for 4-5 days to deplete mtDNA. The exact concentration and duration may need to be optimized for the specific cell line.
-
This compound Treatment:
-
After EtBr treatment, wash the cells thoroughly with PBS to remove the EtBr.
-
Plate the cells in fresh medium.
-
Add this compound at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) to the culture medium. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a period of 5 to 14 days, changing the medium with fresh this compound every 2-3 days.
-
Sample Collection: Harvest cells at different time points (e.g., day 5, day 7, day 10, day 14) for analysis.
-
DNA Analysis:
-
mtDNA Copy Number (qPCR): Extract total DNA from the harvested cells. Determine the mtDNA copy number relative to a nuclear gene (e.g., B2M) using qPCR.
-
mtDNA Integrity (Southern Blot): Digest total DNA with a restriction enzyme that linearizes mtDNA (e.g., BamHI). Perform Southern blot analysis using a probe specific for mtDNA to assess the presence of full-length mtDNA and 7S DNA.[6] Use a probe for a nuclear gene (e.g., 18S rDNA) as a loading control.[6]
-
Protocol 2: Assessment of OXPHOS Activity
Objective: To determine if this compound treatment improves mitochondrial oxidative phosphorylation (OXPHOS) activity.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Seahorse XF Analyzer or similar instrument for measuring cellular respiration.
-
Reagents for measuring the activity of individual OXPHOS complexes (e.g., spectrophotometric assays).
Procedure (using Seahorse XF Analyzer):
-
Seed this compound treated and control cells into a Seahorse XF cell culture microplate.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for investigating the effects of this compound on mtDNA repopulation.
Conclusion
This compound represents a promising therapeutic agent for treating mitochondrial diseases caused by POLG mutations and other conditions associated with mtDNA depletion. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cellular models. Careful optimization of concentrations and treatment durations for specific cell types and mutant backgrounds will be crucial for successful experimental outcomes.
References
- 1. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 3. Small molecules restore mutant mitochondrial DNA polymerase activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application of PZL-A in Neuronal Stem Cell Models of POLG Disease: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the POLG gene, which encodes the catalytic subunit of the mitochondrial DNA polymerase γ (Polγ), are a leading cause of inherited mitochondrial diseases. These disorders often manifest with severe neurological symptoms due to the high energy demands of the central nervous system. Neuronal stem cell (NSC) models derived from patients with POLG mutations have emerged as a critical tool for studying disease pathogenesis and evaluating potential therapeutics. These models recapitulate key disease phenotypes, including mitochondrial DNA (mtDNA) depletion, impaired energy production, and increased oxidative stress.[1][2][3]
PZL-A is a first-in-class small-molecule activator of mtDNA synthesis that has shown promise in preclinical studies.[4][5] It functions by binding to an allosteric site on the Polγ holoenzyme, a region largely unaffected by disease-causing mutations, thereby restoring its enzymatic activity.[4][5] This document provides detailed application notes and protocols for utilizing this compound in neuronal stem cell models of POLG disease.
Mechanism of Action of this compound
This compound acts as a molecular "chaperone" for the mutant Polγ enzyme. By binding to a hydrophobic pocket at the interface of the catalytic (POLγA) and accessory (POLγB) subunits, this compound stabilizes the enzyme's interaction with the DNA template.[4] This allosteric modulation enhances both the catalytic efficiency and the processivity of the mutant polymerase, allowing for more robust and sustained mtDNA replication without compromising its proofreading function.[6] The ultimate downstream effect is an increase in mtDNA copy number, leading to enhanced biogenesis of the oxidative phosphorylation (OXPHOS) machinery and a subsequent restoration of cellular respiration and energy production.[4][5]
Data Presentation: Effects of this compound on POLG-Mutant Neuronal Stem Cells
While specific quantitative data on the effects of this compound in neuronal stem cell models of POLG disease are emerging, the following tables summarize the expected outcomes based on its mechanism of action and data from other relevant cell models.
Table 1: Effect of this compound on Mitochondrial DNA Content
| Parameter | POLG-Mutant NSCs (Untreated) | POLG-Mutant NSCs + this compound (Expected Outcome) | Method of Analysis |
| mtDNA Copy Number (relative to nuclear DNA) | Significantly decreased | Dose-dependent increase towards wild-type levels | Quantitative PCR (qPCR) |
| mtDNA-encoded gene transcripts (e.g., ND1, COX1) | Decreased | Increased expression | Reverse Transcription qPCR (RT-qPCR) |
Table 2: Effect of this compound on Mitochondrial Function
| Parameter | POLG-Mutant NSCs (Untreated) | POLG-Mutant NSCs + this compound (Expected Outcome) | Method of Analysis |
| ATP Production | Significantly decreased | Significant increase in cellular ATP levels | Luminescence-based ATP assays |
| Mitochondrial Membrane Potential (ΔΨm) | Decreased (depolarized) | Restoration of membrane potential | Fluorescent dyes (e.g., TMRM, JC-1) |
| Oxygen Consumption Rate (OCR) | Decreased basal and maximal respiration | Increase in basal and maximal OCR | Seahorse XF Analyzer |
Table 3: Effect of this compound on Cellular Stress and Viability
| Parameter | POLG-Mutant NSCs (Untreated) | POLG-Mutant NSCs + this compound (Expected Outcome) | Method of Analysis |
| Reactive Oxygen Species (ROS) Levels | Increased | Reduction in ROS levels | Fluorescent probes (e.g., DCFDA, MitoSOX) |
| Cell Viability / Apoptosis | Decreased viability, increased apoptosis | Increased viability, reduced markers of apoptosis | Viability assays (e.g., MTT, Calcein-AM), apoptosis assays (e.g., Annexin V) |
| Neuronal Differentiation Potential | Impaired | Improved differentiation into mature neuronal subtypes | Immunocytochemistry for neuronal markers (e.g., MAP2, Tuj1) |
Key Experimental Protocols
Protocol 1: Culture and Maintenance of POLG-Mutant Neuronal Stem Cells
This protocol is adapted from established methods for generating and culturing NSCs from patient-derived induced pluripotent stem cells (iPSCs).[1]
Materials:
-
POLG-mutant iPSCs
-
NSC expansion medium (e.g., DMEM/F12, N2 supplement, B27 supplement, FGF2, EGF)
-
Geltrex or Matrigel-coated culture vessels
-
Accutase or other gentle cell dissociation reagent
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Seeding: Thaw cryopreserved POLG-mutant NSCs and seed them onto Geltrex-coated plates in pre-warmed NSC expansion medium.
-
Medium Changes: Replace the medium every 1-2 days.
-
Passaging: When the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and incubate with Accutase to detach the cells.
-
Resuspension and Re-plating: Neutralize the dissociation reagent with fresh medium, gently pipette to create a single-cell suspension, and re-plate the cells at the desired density on new Geltrex-coated plates.
-
Quality Control: Regularly assess cell morphology and expression of NSC markers (e.g., SOX2, Nestin) via immunocytochemistry.
Protocol 2: this compound Treatment of POLG-Mutant NSCs
Materials:
-
This compound compound (stock solution in DMSO)
-
Cultured POLG-mutant NSCs
-
NSC expansion medium
Procedure:
-
Preparation of Working Solutions: Prepare fresh dilutions of this compound in NSC expansion medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Aspirate the old medium from the cultured NSCs and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 7-14 days), replacing the medium with fresh this compound or vehicle-containing medium every 1-2 days.
-
Endpoint Analysis: Following the treatment period, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 3: Quantification of Mitochondrial DNA Copy Number
Materials:
-
Genomic DNA isolation kit
-
Primers for a mitochondrial gene (e.g., ND1) and a single-copy nuclear gene (e.g., B2M or APP)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Genomic DNA Extraction: Isolate total genomic DNA from untreated and this compound-treated NSCs using a commercial kit.
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, with separate reactions for the mitochondrial and nuclear gene targets.
-
qPCR Run: Perform the qPCR according to the instrument's instructions.
-
Data Analysis: Calculate the ΔCt (Ctnuclear - CtmtDNA). The relative mtDNA copy number can be expressed as 2 x 2ΔCt.
Protocol 4: Measurement of Cellular ATP Levels
Materials:
-
Luminescence-based ATP assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed untreated and this compound-treated NSCs into an opaque-walled 96-well plate at a consistent density.
-
Assay Reagent Addition: Following the manufacturer's instructions, add the ATP assay reagent to each well. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Normalization: Normalize the luminescence signal to the number of cells per well or to the total protein content.
Protocol 5: Detection of Reactive Oxygen Species (ROS)
Materials:
-
Fluorescent ROS indicator (e.g., DCFDA for general cellular ROS, MitoSOX Red for mitochondrial superoxide)
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader
Procedure:
-
Dye Loading: Incubate the untreated and this compound-treated NSCs with the ROS indicator dye in live-cell imaging medium according to the manufacturer's protocol.
-
Washing: Gently wash the cells to remove excess dye.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.
-
Data Analysis: Quantify the fluorescence intensity and normalize to a cell viability marker or cell count.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound in restoring mitochondrial function.
Caption: Workflow for testing this compound in POLG-mutant NSCs.
Caption: Proposed downstream signaling effects of this compound.
References
- 1. Disease‐specific phenotypes in iPSC‐derived neural stem cells with POLG mutations | EMBO Molecular Medicine [link.springer.com]
- 2. Disease-specific phenotypes in iPSC-derived neural stem cells with POLG mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POLG mutations lead to abnormal mitochondrial remodeling during neural differentiation of human pluripotent stem cells via SIRT3/AMPK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iPSC-Derived Neurons from Patients with POLG Mutations Exhibit Decreased Mitochondrial Content and Dendrite Simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Assessing PZL-A's Effect on mtDNA Copy Number
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mitochondrial DNA (mtDNA) copy number is a critical biomarker for mitochondrial function and overall cellular health. Variations in mtDNA content are associated with a range of pathologies and can be indicative of mitochondrial toxicity, a significant concern in drug development.[1][2] This document provides detailed protocols for assessing the effect of a novel therapeutic compound, PZL-A, on mtDNA copy number in cultured human cells. The primary techniques covered are quantitative PCR (qPCR), droplet digital PCR (ddPCR), and fluorescence microscopy. These methods offer robust and quantitative approaches to evaluate potential mitotoxicity. Many cell lines used in drug discovery are highly proliferative and rely on glycolysis for energy, which can mask the effects of mitochondrial toxicants.[2][3] To counteract this, it is recommended to culture cells in galactose-supplemented media, forcing them to rely on mitochondrial oxidative phosphorylation.[3][4]
Quantitative Data Summary
The following tables summarize hypothetical data from experiments assessing the dose-dependent effect of this compound on mtDNA copy number in HeLa cells after a 72-hour incubation period.
Table 1: Relative mtDNA Copy Number by qPCR
| This compound Concentration (µM) | Mean ΔCT (nucDNA CT – mtDNA CT) | Relative mtDNA Copy Number (2 x 2ΔCT) | Standard Deviation |
| 0 (Vehicle Control) | 8.50 | 724 | ± 45 |
| 1 | 8.35 | 658 | ± 38 |
| 5 | 7.90 | 480 | ± 29 |
| 10 | 7.20 | 290 | ± 21 |
| 25 | 6.40 | 174 | ± 15 |
| 50 | 5.80 | 118 | ± 9 |
Calculation based on the formula: Relative mtDNA Content = 2 × 2ΔCT, where ΔCT = (nuclear DNA CT – mitochondrial DNA CT).[5]
Table 2: Absolute mtDNA Copy Number by ddPCR
| This compound Concentration (µM) | mtDNA Copies per µL | nDNA Copies per µL | Absolute mtDNA Copies per Diploid Cell | Standard Deviation |
| 0 (Vehicle Control) | 18,100 | 25 | 724 | ± 35 |
| 1 | 16,500 | 25 | 660 | ± 31 |
| 5 | 12,025 | 25 | 481 | ± 25 |
| 10 | 7,250 | 25 | 290 | ± 18 |
| 25 | 4,375 | 25 | 175 | ± 12 |
| 50 | 2,950 | 25 | 118 | ± 7 |
Calculation based on the formula: mtDNA Copies per Diploid Cell = 2 * (mtDNA concentration / nDNA concentration).[6]
Table 3: Relative mtDNA Content by Fluorescence Microscopy
| This compound Concentration (µM) | Mean PicoGreen Fluorescence Intensity (Arbitrary Units) | % of Control | Standard Deviation |
| 0 (Vehicle Control) | 15,800 | 100% | ± 1,250 |
| 1 | 14,500 | 91.8% | ± 1,100 |
| 5 | 10,900 | 69.0% | ± 980 |
| 10 | 6,700 | 42.4% | ± 650 |
| 25 | 4,100 | 25.9% | ± 420 |
| 50 | 2,800 | 17.7% | ± 310 |
Data represents the mean integrated fluorescence intensity of PicoGreen staining per cell, normalized to the vehicle control.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: HeLa (human cervical cancer cell line) or HepG2 (human liver cancer cell line), the latter being a common model for toxicology studies.[4]
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and either 10 mM glucose (standard) or 10 mM galactose (for mitochondrial stress).
-
Seeding: Plate cells in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization for DNA extraction or prepare them for fluorescence microscopy.
Protocol 2: Determination of mtDNA Copy Number by qPCR
This protocol determines the relative mtDNA copy number by comparing the amplification of a mitochondrial gene to a single-copy nuclear gene.[5][7]
-
Total DNA Extraction:
-
Extract total genomic DNA from harvested cells using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure.
-
-
qPCR Primer Design:
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free water.[9]
-
Aliquot the master mix into qPCR plate wells.
-
Add 10-20 ng of total DNA template to each well. Run each sample in triplicate.[7]
-
Include a no-template control (NTC) for each primer set.
-
-
Thermal Cycling:
-
Data Analysis:
Protocol 3: Absolute Quantification of mtDNA Copy Number by ddPCR
Droplet Digital PCR (ddPCR) provides absolute quantification of target DNA molecules without the need for a standard curve, offering high precision.[11][12]
-
DNA Preparation:
-
Extract and quantify total DNA as described in the qPCR protocol.
-
Digest the DNA with a restriction enzyme that does not cut within the amplicon regions (e.g., EcoRI) to reduce viscosity and improve droplet partitioning.[6]
-
-
ddPCR Assay Setup:
-
Use TaqMan probes for both the mitochondrial (e.g., MT-ND1, FAM-labeled) and nuclear (e.g., RPPH1, HEX- or VIC-labeled) targets for duplex analysis.[13]
-
Prepare the reaction mix containing ddPCR Supermix for Probes, primers, probes, digested DNA template, and nuclease-free water.
-
-
Droplet Generation and PCR:
-
Generate droplets using a droplet generator (e.g., Bio-Rad QX200).
-
Transfer the droplet emulsion to a 96-well PCR plate, seal, and perform thermal cycling. A typical program is:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles: 94°C for 30 seconds, 60°C for 60 seconds.
-
Enzyme Deactivation: 98°C for 10 minutes.[6]
-
-
-
Droplet Reading and Data Analysis:
-
Read the droplets on a droplet reader to count the number of positive (fluorescent) and negative droplets for each target.
-
The software will use Poisson statistics to calculate the absolute concentration (copies/µL) of the mitochondrial and nuclear targets.[8]
-
Calculate the absolute mtDNA copy number per diploid cell using the formula: mtDNA Copies per Cell = 2 * ([mtDNA copies/µL] / [nDNA copies/µL]) .[6]
-
Protocol 4: Visualization of mtDNA by Fluorescence Microscopy
This method allows for the visualization and relative quantification of mtDNA nucleoids within intact cells using a DNA-binding dye.[14][15]
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat with this compound as described in Protocol 1.
-
-
Staining:
-
Use a fluorescent dye that preferentially binds dsDNA, such as PicoGreen.[14][16] While it also stains nuclear DNA, the signal from mitochondrial nucleoids is distinguishable as discrete cytoplasmic puncta.[16]
-
Incubate live cells with PicoGreen (e.g., 1:500 dilution in media) for 30-60 minutes at 37°C.[17]
-
(Optional) Co-stain with a mitochondrial-specific dye like MitoTracker Red CMXRos to confirm the localization of the PicoGreen signal within mitochondria.[17]
-
-
Imaging:
-
Wash the cells with fresh, dye-free media.
-
Image the cells using a confocal or high-resolution fluorescence microscope. Capture images using consistent settings (laser power, gain, exposure time) across all samples.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
-
Define the cell boundaries to create a region of interest (ROI).
-
Measure the integrated density or mean fluorescence intensity of the PicoGreen signal within the cytoplasm of each cell.
-
Average the intensity values from multiple cells (at least 50 per condition) and normalize to the vehicle control to obtain a relative measure of mtDNA content.
-
Diagrams and Workflows
References
- 1. raybiotech.com [raybiotech.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.com]
- 4. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 5. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of mtDNA content in cultured cells by direct droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 8. Evaluation of mitochondrial DNA copy number estimation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Quantitative mitochondrial DNA copy number determination using droplet digital PCR with single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Precise and simultaneous quantification of mitochondrial DNA heteroplasmy and copy number by digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of mitochondrial DNA depletion in living human cells using PicoGreen staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 16. Visualizing, quantifying, and manipulating mitochondrial DNA in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Superresolution Fluorescence Imaging of Mitochondrial Nucleoids Reveals Their Spatial Range, Limits, and Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring POLγ Processivity with PZL-A using Primer-Extension Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial DNA (mtDNA) replication is a critical process for maintaining mitochondrial function, and its disruption is linked to a variety of severe human diseases. The sole DNA polymerase in mitochondria, Polymerase gamma (POLγ), is responsible for replicating and repairing mtDNA.[1][2] POLγ is a heterotrimeric enzyme composed of a catalytic subunit (POLγA) and two accessory subunits (POLγB) that enhance the enzyme's processivity.[3][4][5] Mutations in the POLG gene, which encodes POLγA, can lead to impaired polymerase function and are a common cause of mitochondrial disorders.[1][3][4]
PZL-A is a novel small-molecule activator of mtDNA synthesis that has shown promise in restoring the function of mutant POLγ.[3][4][6] This compound binds to an allosteric site at the interface of the POLγA and POLγB subunits, stabilizing the enzyme-DNA complex and enhancing both catalytic efficiency and processivity.[1][3] This application note provides detailed protocols for using a primer-extension assay to measure the processivity of POLγ and to evaluate the effects of this compound on both wild-type and mutant forms of the enzyme.
Mechanism of Action of this compound
This compound acts as a molecular "glue" by binding to a hydrophobic pocket between the POLγA and POLγB subunits.[6] This interaction stabilizes the holoenzyme, leading to increased processivity, which is the ability of the polymerase to add multiple nucleotides in a single binding event.[1] The allosteric binding site of this compound is generally not affected by disease-causing mutations, making it a promising therapeutic candidate for a wide range of POLG-related disorders.[3][6]
Quantitative Data Summary
The following tables summarize the reported quantitative data on the effect of this compound on mutant POLγ activity.
Table 1: AC50 Values of this compound for Mutant POLγ Variants
| POLγ Mutant | AC50 (nM) |
| A467T | 160[6][7] |
| G848S | 20[6][7] |
| R232H | 20-200[6] |
| W748S | 20-200[6] |
Table 2: Experimental Concentrations of this compound
| Application | This compound Concentration | Observation |
| Stimulation of DNA Synthesis | 10 µM | Marked stimulatory effect, leading to longer dsDNA products.[6] |
| mtDNA Repopulation in Fibroblasts | 1-3 µM | Strong stimulation of mtDNA repopulation with good tolerance.[6] |
| In vitro dNTP Incorporation | 1 µM | Stimulates DNA synthesis and enhances the rate of dNTP incorporation in mutants.[6] |
| Thermal Stability Shift Assay | 10 µM | Interacts directly with the POLγ holoenzyme, increasing the unfolding temperature in mutants.[6] |
Experimental Protocols
Primer-Extension Assay for POLγ Processivity
This protocol is designed to measure the processivity of POLγ by analyzing the length of DNA products synthesized from a primed DNA template in a single binding event. A heparin trap is included to sequester any polymerase that dissociates from the DNA template, thus preventing re-initiation.[8]
Materials:
-
Purified wild-type and/or mutant POLγ holoenzyme (POLγA and POLγB)
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Singly-primed M13mp18 single-stranded DNA (ssDNA) or a suitable oligonucleotide primer-template
-
[γ-³²P]ATP for radiolabeling
-
T4 Polynucleotide Kinase
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.8, 10% glycerol, 1 mM DTT, 100 µg/ml BSA)
-
MgCl₂
-
Heparin (to act as a polymerase trap)
-
Stop Solution (e.g., TBE-Urea sample buffer)
-
Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)
-
TBE Buffer
Protocol:
-
Prepare the Radiolabeled Primer-Template:
-
End-label the primer using T4 Polynucleotide Kinase and [γ-³²P]ATP according to the manufacturer's protocol.
-
Anneal the ³²P-labeled primer to the M13mp18 ssDNA template or the template oligonucleotide.
-
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, dNTPs, and the radiolabeled primer-template DNA.
-
In individual reaction tubes, add the desired concentration of POLγ enzyme.
-
For test conditions, add this compound to the desired final concentration. For control conditions, add the equivalent volume of the vehicle.
-
-
Pre-incubation:
-
Pre-incubate the POLγ enzyme with the primer-template DNA for a short period (e.g., 5 minutes) at the reaction temperature (e.g., 37°C) to allow for complex formation.
-
-
Reaction Initiation and Heparin Trap:
-
Initiate the DNA synthesis reaction by adding a solution containing MgCl₂ and heparin. The final concentrations should be optimized, for example, 10 mM MgCl₂. Heparin will prevent any dissociated polymerase from re-binding to the template.
-
-
Time Course Incubation:
-
Incubate the reactions at 37°C.
-
For a time-course experiment, remove aliquots at various time points (e.g., 0, 1, 2, 5, 10, 20 minutes) and immediately add them to the stop solution to quench the reaction.
-
-
Gel Electrophoresis:
-
Denature the samples by heating.
-
Separate the DNA products on a denaturing urea-polyacrylamide gel.
-
-
Analysis:
-
Visualize the radiolabeled DNA products by autoradiography.
-
Processive DNA synthesis will be indicated by the appearance of longer DNA products. The effect of this compound can be determined by comparing the length and intensity of the products in the presence and absence of the compound. Mutant forms of POLγ are expected to have impaired processivity, which should be restored in the presence of this compound.[8]
-
Concluding Remarks
The primer-extension assay is a powerful tool for investigating the processivity of DNA polymerases like POLγ. This application note provides a framework for researchers to assess the impact of small molecules such as this compound on both wild-type and disease-associated mutant forms of POLγ. The ability of this compound to restore function to mutant POLγ highlights a promising therapeutic strategy for mitochondrial diseases linked to mtDNA depletion.[1][3][4] The detailed protocols and data provided herein should enable researchers to effectively utilize this assay in their drug discovery and development efforts.
References
- 1. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
- 2. Functional analysis of mutant mitochondrial DNA polymerase proteins involved in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules restore mutant mitochondrial DNA polymerase activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. PURIFICATION AND FUNCTIONAL CHARACTERIZATION OF HUMAN MITOCHONDRIAL DNA POLYMERASE GAMMA HARBORING DISEASE MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating OXPHOS Subunit Biogenesis Following PZL-A Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial dysfunction is a hallmark of numerous human diseases, often stemming from impaired oxidative phosphorylation (OXPHOS). The biogenesis of the OXPHOS system is a complex process involving the coordinated expression of both nuclear and mitochondrial genomes. The mitochondrial DNA (mtDNA) encodes 13 essential protein subunits of the OXPHOS complexes.[1] PZL-A is a novel small-molecule activator of mtDNA synthesis that has shown promise in restoring the function of mutant DNA polymerase γ (POLγ), the sole replicase for mtDNA.[2][3] By enhancing mtDNA replication, this compound aims to increase the biogenesis of OXPHOS machinery and improve cellular respiration.[4]
These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound in promoting the biogenesis of OXPHOS subunits. The methodologies described herein cover the assessment of mitochondrial protein synthesis, the assembly of OXPHOS complexes, and the functional consequences on cellular bioenergetics.
Assessment of Mitochondrial DNA (mtDNA) Copy Number
An initial step in evaluating the effect of this compound is to determine its impact on the amount of mtDNA. An increase in mtDNA copy number is a prerequisite for enhanced biogenesis of mtDNA-encoded OXPHOS subunits.
Protocol 1: Quantification of mtDNA Copy Number by qPCR
This protocol describes the relative quantification of mtDNA copy number normalized to a single-copy nuclear gene.
Materials:
-
Genomic DNA isolation kit
-
qPCR instrument
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
SYBR Green or TaqMan qPCR master mix
-
Nuclease-free water
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations and for various durations. Include a vehicle-treated control group.
-
Genomic DNA Isolation: Isolate total genomic DNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear targets. Each reaction should contain qPCR master mix, forward and reverse primers, and template DNA.
-
qPCR Program: Use a standard qPCR program with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: Calculate the ΔCt value (Ctnuclear gene - Ctmitochondrial gene). The relative mtDNA copy number can be calculated as 2 x 2ΔCt.[5]
Data Presentation:
| Treatment Group | Concentration (µM) | Duration (days) | Relative mtDNA Copy Number (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 7 | 100 ± 12 | 1.0 |
| This compound | 0.1 | 7 | 150 ± 18 | 1.5 |
| This compound | 1 | 7 | 250 ± 30 | 2.5 |
| This compound | 10 | 7 | 300 ± 35 | 3.0 |
Evaluation of Mitochondrial Protein Synthesis
Directly measuring the synthesis of the 13 mtDNA-encoded proteins is a critical step in assessing the impact of this compound on OXPHOS biogenesis.
Protocol 2A: Metabolic Labeling with 35S-Methionine/Cysteine
This protocol describes the pulse-labeling of newly synthesized mitochondrial proteins using radioactive amino acids.
Materials:
-
35S-methionine/cysteine labeling mix
-
Methionine/cysteine-free DMEM
-
Cytoplasmic translation inhibitor (e.g., emetine (B1671215) or cycloheximide)
-
RIPA buffer
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Inhibition of Cytoplasmic Translation: Pre-incubate cells with a cytoplasmic translation inhibitor (e.g., 100 µg/mL cycloheximide) for 1 hour to block the synthesis of nuclear-encoded proteins.
-
Pulse Labeling: Replace the medium with methionine/cysteine-free DMEM containing the cytoplasmic inhibitor and 35S-methionine/cysteine. Incubate for 1-2 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with RIPA buffer.
-
SDS-PAGE and Autoradiography: Separate the labeled proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the newly synthesized mitochondrial proteins.
Protocol 2B: Non-Radioactive FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging)
This protocol offers a safer, non-radioactive alternative to assess mitochondrial protein synthesis using click chemistry.
Materials:
-
L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG)
-
Methionine-free DMEM
-
Cytoplasmic translation inhibitor (e.g., emetine or cycloheximide)
-
Click chemistry detection reagents (e.g., fluorescently tagged alkyne or azide)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound.
-
Inhibition and Labeling: Pre-incubate with a cytoplasmic translation inhibitor, then replace the medium with methionine-free DMEM containing the inhibitor and AHA or HPG. Incubate for 1-4 hours.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Click Reaction: Perform the click reaction by adding the fluorescently tagged alkyne (for AHA) or azide (B81097) (for HPG) to label the newly synthesized proteins.
-
Imaging or Flow Cytometry: Visualize the fluorescent signal using a microscope or quantify it by flow cytometry.
Data Presentation:
| Treatment Group | Concentration (µM) | Method | Relative Protein Synthesis Rate (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 35S-Labeling | 1.0 ± 0.15 | 1.0 |
| This compound | 1 | 35S-Labeling | 1.8 ± 0.22 | 1.8 |
| Vehicle Control | 0 | FUNCAT | 100 ± 12 (MFI) | 1.0 |
| This compound | 1 | FUNCAT | 195 ± 25 (MFI) | 1.95 |
Analysis of OXPHOS Complex Assembly and Abundance
Following protein synthesis, the individual subunits must assemble into functional OXPHOS complexes. Blue Native PAGE (BN-PAGE) is a technique used to separate intact protein complexes from mitochondrial extracts.
Protocol 3: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
Materials:
-
Mitochondria isolation kit
-
Digitonin (B1670571) or other mild non-ionic detergent
-
BN-PAGE gel system and buffers
-
Western blotting equipment
-
Antibodies against subunits of different OXPHOS complexes (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, COXI for Complex IV, ATP5A for Complex V)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from this compound treated and control cells.
-
Solubilization of Mitochondrial Complexes: Solubilize the mitochondrial membranes with a mild detergent like digitonin to keep the protein complexes intact.
-
BN-PAGE: Separate the solubilized complexes on a native polyacrylamide gel.
-
Western Blotting: Transfer the separated complexes to a PVDF membrane.
-
Immunodetection: Probe the membrane with antibodies against specific OXPHOS subunits to assess the abundance of fully assembled complexes.
Data Presentation:
| Treatment Group | Concentration (µM) | Complex I (NDUFB8) Abundance (Fold Change) | Complex III (UQCRC2) Abundance (Fold Change) | Complex IV (COXI) Abundance (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 1.6 | 1.5 | 1.7 |
| This compound | 10 | 2.2 | 2.0 | 2.4 |
Functional Assessment of OXPHOS Capacity
The ultimate goal of enhancing OXPHOS biogenesis is to improve mitochondrial function. This can be assessed by measuring cellular oxygen consumption and ATP production.
Protocol 4: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture plates
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone (B1679576)/antimycin A)
-
Seahorse XF assay medium
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF plate and treat with this compound.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Seahorse XF Analysis: Perform a Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[2][6]
Protocol 5: Measurement of Cellular ATP Levels
Materials:
-
Luciferase-based ATP assay kit
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound in a multi-well plate.
-
Cell Lysis: Lyse the cells to release ATP.
-
Luciferase Reaction: Add the luciferase-luciferin reagent to the cell lysate.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the ATP concentration.[3][7]
Data Presentation:
| Treatment Group | Concentration (µM) | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | ATP Production (RLU) |
| Vehicle Control | 0 | 100 ± 10 | 200 ± 25 | 50000 ± 6000 |
| This compound | 1 | 150 ± 15 | 300 ± 35 | 75000 ± 8500 |
| This compound | 10 | 180 ± 20 | 380 ± 40 | 90000 ± 10000 |
Visualizations
Caption: this compound signaling pathway for enhancing OXPHOS biogenesis.
Caption: Experimental workflow for evaluating this compound effects.
Caption: Logical relationships of this compound's mechanism of action.
References
- 1. raybiotech.com [raybiotech.com]
- 2. 2.9. Seahorse Analysis of Oxygen Consumption and Extracellular Acidification [bio-protocol.org]
- 3. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: PZL-A Administration in Quiescent vs. Dividing Cell Cultures
Introduction
PZL-A is a novel, first-in-class small-molecule activator of mitochondrial DNA (mtDNA) synthesis.[1][2][3] It functions by binding to an allosteric site on the DNA polymerase γ (POLγ) holoenzyme, the sole DNA polymerase responsible for the replication and repair of mtDNA.[2][4] This binding enhances the enzyme's processivity and catalytic efficiency, restoring function to many disease-associated mutant forms of POLγ and stimulating mtDNA replication.[1][5][6] Consequently, this compound promotes the biogenesis of the oxidative phosphorylation (OXPHOS) machinery, enhancing cellular respiration.[1][2]
Cellular states are broadly categorized into quiescence (a reversible, non-proliferating G0 phase) and active division (the cell cycle phases G1, S, G2, and M). These states are characterized by distinct metabolic profiles and energy demands. Proliferating cells require significant ATP and biosynthetic precursors to support growth and DNA replication, a need met by dynamic mitochondrial activity.[7] In contrast, quiescent cells typically exhibit lower metabolic rates and reduced mitochondrial biogenesis to conserve energy and maintain long-term viability.[8][9]
While mtDNA replication is not strictly confined to a single phase, its activity often increases during the S and G2 phases to align with the cell's duplication needs.[10][11][12][13] Given that this compound directly targets mtDNA synthesis, its effects are hypothesized to differ between quiescent and dividing cells. Understanding these differences is crucial for researchers in drug development and cell biology, particularly for therapies targeting mitochondrial diseases where diverse cell populations (including stem and progenitor cells which are often quiescent) are affected. These application notes provide a framework and detailed protocols for investigating and quantifying the effects of this compound on both quiescent and actively dividing cell cultures.
Data Presentation: Expected Differential Effects of this compound
The following table summarizes the anticipated outcomes of this compound administration on key cellular parameters in quiescent versus dividing cell cultures, based on their distinct biological states.
| Parameter | Cell State | Vehicle Control (DMSO) | This compound Treatment | Expected Rationale |
| mtDNA Copy Number | Quiescent | Baseline Low | Significant Increase | Quiescent cells have lower baseline mtDNA. This compound is expected to strongly stimulate mtDNA repopulation, as has been noted in quiescent fibroblasts.[1] |
| Dividing | Baseline High | Moderate Increase | Dividing cells already have active mtDNA synthesis. This compound will enhance this, but the relative increase may be less pronounced than in quiescent cells. | |
| Mitochondrial Mass | Quiescent | Low | Moderate Increase | Increased mtDNA may lead to the synthesis of more mitochondrial components, thus increasing overall mass over time. |
| Dividing | High | Slight Increase / No Change | Mitochondrial mass is already elevated to meet the demands of proliferation. The effect of this compound may be less substantial. | |
| Mitochondrial Activity | Quiescent | Low | Significant Increase | Enhanced OXPHOS machinery from new mtDNA synthesis will boost respiratory activity and membrane potential. |
| Dividing | High | Moderate Increase | This compound will further enhance the already high metabolic activity required for cell division. | |
| Cell Proliferation | Quiescent | No Proliferation | No significant change | This compound is not expected to be a mitogen. It should not, by itself, drive quiescent cells to re-enter the cell cycle. |
| Dividing | Normal Proliferation | No significant change / Slight Increase | Enhanced energy production could potentially support a slightly faster proliferation rate, but this compound does not directly target cell cycle machinery. |
Visualization of Pathways and Workflows
Caption: this compound activates POLγ, boosting mtDNA replication and subsequent ATP production.
Caption: Workflow for comparing this compound's effects on quiescent and dividing cells.
Experimental Protocols
Protocol 1: Induction of Cellular Quiescence via Serum Starvation
This protocol describes how to induce a quiescent (G0/G1) state in cultured fibroblasts.
Materials:
-
Human fibroblast cell line (e.g., MRC-5, WI-38)
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Starvation Medium: DMEM with 0.1% FBS and 1% Penicillin-Streptomycin.[14]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Cell culture flasks or plates.
Procedure:
-
Cell Seeding: Plate fibroblasts at a density that will result in 50-60% confluency after 24 hours.
-
Attachment: Culture cells in Complete Growth Medium for 24 hours at 37°C and 5% CO2.
-
Serum Starvation:
-
Aspirate the Complete Growth Medium.
-
Wash the cell monolayer twice with sterile PBS to remove residual serum.[14]
-
Add pre-warmed Starvation Medium to the cells.
-
-
Incubation: Incubate the cells in Starvation Medium for 48-72 hours. This duration is typically sufficient to induce quiescence in most fibroblast lines.[14][15]
-
Verification (Optional but Recommended): Confirm quiescence by assessing the proportion of cells in the G0/G1 phase via flow cytometry (Propidium Iodide staining) or by immunostaining for a proliferation marker like Ki-67, which should be largely absent in quiescent cells.[16][17]
Protocol 2: this compound Treatment of Quiescent and Dividing Cultures
Materials:
-
Quiescent and actively dividing cell cultures (from Protocol 1 and standard subculturing).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control: sterile DMSO.
-
Appropriate culture medium (Starvation Medium for quiescent cells, Complete Growth Medium for dividing cells).
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution in the appropriate medium to the desired final concentration (e.g., 1-3 µM).[1] Prepare a vehicle control medium with an equivalent concentration of DMSO.
-
Treatment Application:
-
For dividing cells , aspirate the old medium and replace it with fresh Complete Growth Medium containing either this compound or vehicle.
-
For quiescent cells , aspirate the old Starvation Medium and replace it with fresh Starvation Medium containing either this compound or vehicle. This ensures that the cells remain in a quiescent state during treatment.
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 48 hours for short-term effects, or 7-14 days for mtDNA repopulation studies, with medium changes every 2-3 days).[1]
-
Harvesting: After incubation, harvest the cells for downstream analysis as described in the following protocols.
Protocol 3: Quantification of mtDNA Copy Number by qPCR
This protocol determines the relative amount of mtDNA to nuclear DNA (nDNA).
Materials:
-
Genomic DNA (gDNA) isolation kit.
-
qPCR instrument and compatible reagents (e.g., SYBR Green or TaqMan master mix).[18]
-
Primers for a mitochondrial gene (e.g., MT-ND1, MT-RNR1) and a single-copy nuclear gene (e.g., B2M, RNase P).[18][19]
Procedure:
-
gDNA Isolation: Isolate total gDNA from an equal number of cells from each experimental condition (Quiescent/Dividing +/- this compound) using a commercial kit.
-
qPCR Reaction Setup: Set up qPCR reactions in triplicate for each sample, for both the mitochondrial and nuclear gene targets.[20]
-
Thermal Cycling: Run the qPCR program according to the master mix manufacturer's instructions. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[18]
-
Data Analysis:
-
Determine the average cycle threshold (Ct) for each target.
-
Calculate the difference in Ct between the nuclear and mitochondrial targets (ΔCt = Ct_nDNA - Ct_mtDNA).
-
The relative mtDNA copy number can be calculated using the formula: 2 x 2^ΔCt.[20]
-
Normalize the results of treated samples to the corresponding vehicle-treated controls.
-
Protocol 4: Assessment of Mitochondrial Mass and Activity
This protocol uses fluorescent dyes to measure mitochondrial mass and membrane potential (an indicator of activity) via flow cytometry.
Materials:
-
MitoTracker Green FM (for mitochondrial mass, potential-independent).[21][22]
-
Tetramethylrhodamine, Methyl Ester (TMRM) or MitoTracker Red CMXRos (for mitochondrial membrane potential, potential-dependent).[22]
-
Flow cytometer.
-
FACS buffer (PBS with 1% BSA).
Procedure:
-
Cell Staining:
-
Prepare a working solution of MitoTracker Green (e.g., 100 nM) and TMRM (e.g., 20 nM) in pre-warmed culture medium.
-
Incubate harvested cells with the dye solution for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with FACS buffer to remove excess dye.
-
Flow Cytometry:
-
Acquire data on a flow cytometer, measuring green fluorescence for mitochondrial mass and red/orange fluorescence for membrane potential.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the geometric mean fluorescence intensity (MFI) for both the green and red channels for each sample.
-
Compare the MFI values between quiescent and dividing cells, with and without this compound treatment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 4. DNA polymerase gamma and mitochondrial disease: understanding the consequence of POLG mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrion - Wikipedia [en.wikipedia.org]
- 8. The role of metabolism in cellular quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Changes of mitochondrial DNA polymerase-gamma activity in synchronized mouse cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle- and dose-dependent effects on mitochondrial DNA copy number variation following irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Autophagy mediates serum starvation-induced quiescence in nucleus pulposus stem cells by the regulation of P27 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cellular quiescence induced by contact inhibition or serum withdrawal in C3H10T1/2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular quiescence induced by contact inhibition or serum withdrawal in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MtDNA copy number [protocols.io]
- 19. raybiotech.com [raybiotech.com]
- 20. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A method for measuring mitochondrial mass and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jove.com [jove.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PZL-A Dosage for POLG Mutations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PZL-A, a novel activator of mitochondrial DNA (mtDNA) synthesis, for the treatment of POLG-related disorders. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and provides actionable steps to resolve them.
Question: We are observing high variability in the efficacy of this compound across different experimental replicates with the same POLG mutant cell line. What could be the cause?
Answer:
High variability in experimental results can stem from several factors. Follow these troubleshooting steps to identify and address the potential source of the issue:
-
Cell Culture Conditions:
-
Passage Number: Ensure that the cell passage number is consistent across all experiments.[1][2] High passage numbers can lead to genetic drift and altered cellular phenotypes.
-
Cell Density: Inconsistent cell seeding density can significantly impact results.[1] Always perform a cell count and seed the same number of cells for each replicate.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatment. Regularly test your cell lines for mycoplasma contamination.[1][2]
-
-
Compound Handling and Preparation:
-
Stock Solution Stability: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Assay Protocol:
Question: We are observing unexpected cytotoxicity at higher concentrations of this compound in our POLG mutant cell line. How can we mitigate this?
Answer:
While this compound has shown good tolerance in some studies, all compounds can exhibit toxicity at high concentrations.[5] Here’s how to approach this issue:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wider range of this compound concentrations to determine the precise cytotoxic threshold for your specific cell line.
-
Time-Course Experiment: Assess cytotoxicity at different time points. The observed toxicity might be time-dependent.
-
Cell Health Assays: Utilize multiple assays to assess cell health, such as a membrane integrity assay (e.g., LDH release) in conjunction with a metabolic activity assay (e.g., MTT or resazurin).
-
Mechanism of Toxicity: If cytotoxicity persists at concentrations close to the effective dose, consider investigating the mechanism of toxicity (e.g., induction of apoptosis, off-target effects).
Question: The efficacy of this compound in our hands is lower than what is reported in the literature for the same POLG mutation. What should we check?
Answer:
Discrepancies in efficacy can arise from subtle differences in experimental setups. Consider the following:
-
Cell Line Authenticity: Verify the identity of your cell line and the specific POLG mutation it carries through sequencing.
-
Basal Mitochondrial Function: Characterize the basal mitochondrial function of your cell line (e.g., mtDNA copy number, oxygen consumption rate). The severity of the mitochondrial dysfunction can influence the response to this compound.
-
Experimental System: The original studies may have used different experimental systems (e.g., primary fibroblasts vs. immortalized cell lines, 2D vs. 3D culture). These differences can impact cellular responses.
-
Assay Sensitivity: Ensure that the assay you are using to measure efficacy (e.g., mtDNA quantification, OXPHOS protein expression) is sensitive enough to detect the expected changes.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound and its application in POLG-related research.
Question: What is the mechanism of action of this compound?
Answer: this compound is a first-in-class small-molecule activator of mitochondrial DNA (mtDNA) synthesis.[6][7][8] It functions by binding to an allosteric site at the interface between the catalytic POLγA subunit and the accessory POLγB subunit of the DNA polymerase γ (POLγ) holoenzyme.[6][7] This binding event is not directly at the site of most disease-causing mutations.[6][9] By binding to this pocket, this compound stabilizes the enzyme-DNA complex and restores wild-type-like activity to mutant forms of POLγ, thereby enhancing the rate of dNTP incorporation and increasing the processivity of the enzyme.[5][9] This ultimately leads to increased mtDNA synthesis, enhanced biogenesis of the oxidative phosphorylation (OXPHOS) machinery, and improved cellular respiration.[5][6][7]
Question: Which POLG mutations has this compound been shown to be effective against?
Answer: this compound has demonstrated efficacy against several common and severe POLG mutations, including A467T, G848S, W748S, and R232H.[5][9] The compound has been shown to restore function to these mutant POLγ variants in vitro and in patient-derived cells.[6][9]
Question: How does this compound binding to a site distant from the mutation restore enzyme function?
Answer: this compound binds to a hydrophobic pocket at the interface of the POLγA and POLγB subunits.[5][6] This allosteric binding is thought to induce a conformational change in the POLγ holoenzyme that improves its overall stability and function, irrespective of the specific location of the pathogenic mutation.[9] This mechanism allows this compound to have a broad effect across a range of different POLG mutations.[6]
Question: What is the recommended starting concentration range for in vitro experiments with this compound?
Answer: Based on published data, the half-maximal activity concentration (AC50) of this compound for different POLG mutants is in the nanomolar range. For instance, the AC50 is approximately 160 nM for the A467T mutation and 20 nM for the G848S mutation.[5][8] A good starting point for dose-response experiments would be a range spanning from 1 nM to 10 µM.
Question: Are there any known off-target effects of this compound?
Answer: Current research suggests that this compound is a specific activator of POLγ.[9] However, as with any small molecule, it is crucial to perform appropriate control experiments to rule out potential off-target effects in your specific experimental system. This could include testing the compound on wild-type cells or cells with unrelated genetic mutations.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Different POLG Mutants
| POLG Mutation | AC50 (nM) | Cell Type | Key Outcome | Reference |
| A467T | 160 | Patient-derived fibroblasts | Restoration of mtDNA synthesis | [5][8] |
| G848S | 20 | Patient-derived fibroblasts | Restoration of mtDNA synthesis | [5][8] |
| W748S | 20-200 (range) | Patient-derived fibroblasts | Dose-dependent activation of mutant POLγ | [5] |
| R232H | 20-200 (range) | Patient-derived fibroblasts | Dose-dependent activation of mutant POLγ | [5] |
Experimental Protocols
Protocol: Assessing this compound Efficacy in POLG Mutant Fibroblasts
This protocol provides a general framework for evaluating the efficacy of this compound in restoring mitochondrial function in patient-derived fibroblasts with specific POLG mutations.
1. Cell Culture and Maintenance:
- Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µg/mL uridine.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture cells upon reaching 80-90% confluency.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Seed fibroblasts in appropriate culture plates (e.g., 6-well plates for DNA/protein analysis, 96-well plates for viability assays).
- Allow cells to adhere overnight.
- Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 7-14 days).[5] Refresh the medium with fresh this compound every 2-3 days.
3. Assessment of mtDNA Copy Number:
- Extract total DNA from cells using a commercial kit.
- Perform quantitative PCR (qPCR) to determine the relative mtDNA copy number.
- Use primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M) for normalization.
4. Western Blot Analysis of OXPHOS Subunits:
- Lyse cells and determine protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with antibodies against key subunits of the OXPHOS complexes (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MT-CO1 for Complex IV, and ATP5A for Complex V).
- Use an antibody against a loading control (e.g., GAPDH or tubulin) for normalization.
5. Mitochondrial Respiration Assay:
- Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
- Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, maximal respiration, and ATP production.[6]
Mandatory Visualizations
Caption: Mechanism of action of this compound in restoring mitochondrial function.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for inconsistent this compound efficacy.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. youtube.com [youtube.com]
- 3. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 9. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
Troubleshooting PZL-A insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with PZL-A insolubility in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the solubilization and use of this compound in your experiments.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
Insolubility of this compound in aqueous solutions is a common challenge. The appropriate troubleshooting step depends on the specific experimental context. Here is a step-by-step workflow to address this issue:
Technical Support Center: Assessing PZL-A Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential cytotoxicity of PZL-A in long-term cell culture experiments. Given that this compound is an activator of mitochondrial DNA (mtDNA) synthesis, it is crucial to monitor cell health over extended periods to identify any potential off-target effects.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is long-term cytotoxicity assessment important?
This compound is a small-molecule activator of mitochondrial DNA polymerase γ (POLγ).[1][2][3] It is designed to restore mtDNA synthesis in conditions associated with mitochondrial dysfunction.[5][6] Long-term cytotoxicity assessment is crucial to ensure that prolonged exposure to this compound does not lead to unintended adverse effects on cell viability, proliferation, or mitochondrial function, even in cell lines not exhibiting POLG mutations.
Q2: What are the key challenges in assessing long-term cytotoxicity?
Assessing cytotoxicity over extended periods (e.g., days to weeks) presents several challenges, including:
-
Maintaining Culture Stability: Ensuring consistent cell health, nutrient levels, and pH over long durations.
-
Consistent Drug Exposure: Accounting for potential degradation or metabolism of this compound in the culture medium.
-
Reagent Toxicity: Some viability assay reagents can be toxic to cells with prolonged exposure, interfering with the results.[7]
-
Evaporation: Media evaporation from plates, especially on the edges, can concentrate this compound and other media components, leading to artifacts.[7]
-
Cell Confluence: Overgrowth of control cells can confound the interpretation of results.[8]
Q3: Which cell lines are most appropriate for testing this compound cytotoxicity?
The choice of cell line depends on the research question. Consider using:
-
Relevant disease models: Cell lines with known POLG mutations or mitochondrial dysfunction.
-
Control cell lines: Healthy, wild-type cell lines to assess off-target effects.
-
Metabolically active cells: Cell lines with high rates of oxidative phosphorylation (e.g., hepatocytes, neurons, cardiomyocytes) may be more sensitive to mitochondrial perturbations.
Q4: How can I ensure my cell culture metabolism is relevant for mitochondrial toxicity studies?
Standard cell culture media with high glucose encourages glycolysis, which can mask the effects of mitochondrial toxicants. To force cells to rely on oxidative phosphorylation, culture them in a medium where glucose is replaced with galactose.[9][10] This makes the cells more sensitive to compounds that affect mitochondrial function.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques. Avoid using the outermost wells of the plate to minimize evaporation effects.[5] |
| Control cells are not proliferating as expected | Poor cell health, contamination (e.g., mycoplasma), expired media or serum. | Use cells with high viability (>95%) from a low passage number. Regularly test for contamination. Use fresh, high-quality reagents.[8] |
| Inconsistent dose-response curve | Incorrect drug concentration calculations, drug instability. | Double-check all dilution calculations. Prepare fresh drug solutions for each experiment, considering the stability of this compound in your culture medium.[11] |
| Sudden drop in viability across all wells (including controls) | Incubator malfunction (temperature, CO2), contamination. | Regularly monitor incubator temperature and CO2 levels with calibrated external devices. Visually inspect cultures for signs of contamination.[8] |
| No cytotoxic effect observed even at high concentrations | Short incubation time, low metabolic activity of cells. | Perform a time-course experiment (e.g., 24, 48, 72 hours, and longer) to determine the optimal endpoint.[5] Consider using galactose-containing medium to increase reliance on mitochondrial respiration.[10] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using a Real-Time Assay
This protocol utilizes a non-lytic, real-time viability assay to continuously monitor the effect of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium (consider glucose vs. galactose-containing medium)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Real-time cell viability reagent (e.g., RealTime-Glo™ MT Cell Viability Assay)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Reagent Addition: Add the real-time viability reagent to the cell culture medium at the recommended concentration.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted this compound and vehicle control to the appropriate wells.
-
Incubation: Place the plate in a cell culture incubator.
-
Measurement: Measure luminescence at specified time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours) using a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells at each time point.
Protocol 2: Endpoint Cytotoxicity Assessment of Mitochondrial Function
This protocol assesses mitochondrial health after long-term exposure to this compound.
Materials:
-
Cell line of interest
-
Complete culture medium (with galactose)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Clear-bottomed 96-well plates
-
Mitochondrial membrane potential dye (e.g., JC-1)[12]
-
ATP quantification assay kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound and vehicle control for the desired long-term duration (e.g., 7 days), refreshing the medium with this compound as needed.
-
Mitochondrial Membrane Potential:
-
At the end of the treatment period, remove the culture medium and incubate the cells with a mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader to determine the ratio of aggregated (red) to monomeric (green) dye, which indicates mitochondrial polarization.
-
-
ATP Levels:
-
In a parallel plate, at the end of the treatment period, lyse the cells and measure the intracellular ATP concentration using an ATP quantification kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the fluorescence ratios and ATP levels of treated wells to the vehicle control wells.
Data Presentation
Table 1: Long-Term Viability of Cells Treated with this compound (Real-Time Assay)
| This compound Conc. (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) | 96h (% Viability) | 120h (% Viability) | 144h (% Viability) |
| Vehicle Control | 100 | 100 | 100 | 100 | 100 | 100 |
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 |
Table 2: Mitochondrial Health Markers after 7-Day this compound Treatment
| This compound Conc. (µM) | Mitochondrial Membrane Potential (Red/Green Ratio) | Intracellular ATP Levels (% of Control) |
| Vehicle Control | 1.00 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Visualizations
References
- 1. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 2. Viability Assays for Cells in Culture [jove.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Mitochondrial Toxicity Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Poor PZL-A Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering suboptimal efficacy with the novel kinase inhibitor, PZL-A. This compound is a targeted therapy designed to inhibit Kinase-X (KX), a key driver in specific cancer signaling pathways.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly higher than the published data for my cell line. What are the potential causes?
An unexpectedly high IC50 value, the concentration required to inhibit 50% of a biological process, can stem from several factors ranging from experimental variables to underlying biological resistance.[1][2]
-
Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. Confirm its solubility in your culture medium; precipitation will lower the effective concentration.
-
Cell Line Health and Identity: Verify the authenticity of your cell line and ensure it is at a low passage number. Genetic drift can occur with continuous passaging, altering drug sensitivity.[3] Always ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Assay Parameters: The choice of cell viability assay (e.g., MTT, XTT, or a luminescence-based assay) can influence results.[4] Ensure the incubation time is sufficient for this compound to exert its effect, which can vary between cell lines.[3]
Q2: this compound treatment initially works, but the cancer cells develop resistance over time. What are the common mechanisms of this acquired resistance?
Acquired resistance is a common challenge in targeted cancer therapy.[5] After an initial response, cancer cells can adapt and continue to proliferate despite the presence of the drug.[6][7] The primary mechanisms include:
-
Target Modification: The emergence of secondary mutations in the KX gene can prevent this compound from binding to its target kinase effectively.[8]
-
Bypass Pathway Activation: Cancer cells can activate alternative survival signaling pathways to compensate for the inhibition of KX.[8][9] This creates a "bypass track" that reactivates downstream pro-survival signals.[6]
-
Drug Efflux: Cancer cells may increase the expression of transporter proteins, such as ABC transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.[10][11]
Q3: How can I determine which resistance mechanism is active in my cell line?
A systematic approach is required to pinpoint the specific mechanism of resistance. This typically involves a combination of molecular and cellular biology techniques.[12] The workflow often starts with assessing changes in the target protein and then exploring broader signaling network adaptations.
Troubleshooting Guide: Investigating this compound Resistance
If you observe poor efficacy or acquired resistance to this compound, follow this step-by-step guide to identify the underlying cause.
Step 1: Initial Verification and Baseline Establishment
First, confirm the initial observation of poor efficacy by performing a dose-response analysis to determine the IC50 value. Compare this value between your sensitive (control) and resistant cell lines.
Table 1: Comparative IC50 Values for this compound
| Cell Line | Description | This compound IC50 (µM) |
| CELL-S1 | This compound Sensitive | 0.5 |
| CELL-R1 | This compound Resistant | 15.2 |
| CELL-R2 | This compound Resistant | > 50 |
This table presents hypothetical data for illustrative purposes.
A significant increase in the IC50 value in the resistant lines confirms the resistance phenotype.[1]
Step 2: Investigate the Target - Kinase-X (KX)
The first hypothesis to test is whether the target itself has been altered.
-
Action: Analyze the protein expression and phosphorylation status of KX.
-
Method: Perform a Western blot to compare the levels of total KX and phosphorylated KX (p-KX) in sensitive versus resistant cells, with and without this compound treatment.[13]
-
Expected Outcome & Interpretation:
-
No change in KX levels: This suggests the resistance is not due to target downregulation.
-
Increased p-KX despite treatment: This could indicate a mutation in the ATP-binding pocket of KX, preventing this compound from inhibiting its activity.[14]
-
Caption: A flowchart outlining the experimental workflow for troubleshooting this compound resistance.
Step 3: Investigate Potential Bypass Pathways
If the target kinase appears unchanged, the resistance may be due to the activation of a compensatory signaling pathway.[9][15] Let's hypothesize a parallel kinase, Kinase-Y (KY), is responsible.
-
Action: Assess the activation of Kinase-Y.
-
Method: Use Western blotting to measure the levels of total KY and phosphorylated KY (p-KY).[16] To see if KY is compensating for KX, you can also perform a co-immunoprecipitation (Co-IP) experiment to see if they interact.[17][18][19]
-
Expected Outcome & Interpretation:
-
Increased p-KY in resistant cells: This strongly suggests that the KY pathway is activated and providing a bypass survival signal.
-
Co-IP shows interaction: This could indicate the formation of a resistant protein complex.
-
Caption: Signaling diagram illustrating a bypass mechanism for this compound resistance.
Table 2: Protein Expression and Phosphorylation Levels
| Cell Line | Treatment | p-KX (Relative Units) | Total KX (Relative Units) | p-KY (Relative Units) | Total KY (Relative Units) |
| CELL-S1 | Vehicle | 1.00 | 1.00 | 0.10 | 1.00 |
| CELL-S1 | This compound (1µM) | 0.05 | 0.98 | 0.12 | 1.02 |
| CELL-R1 | Vehicle | 0.95 | 1.05 | 2.50 | 1.10 |
| CELL-R1 | This compound (1µM) | 0.88 | 1.02 | 2.65 | 1.08 |
This table presents hypothetical Western blot quantification for illustrative purposes.
Step 4: Investigate Drug Efflux
If both the target and bypass pathways appear normal, investigate whether the drug is being actively removed from the cells.
-
Action: Measure the gene expression of common ABC transporters.
-
Method: Use quantitative real-time PCR (qPCR) to assess the mRNA levels of genes like ABCB1 (MDR1).[20][21][22]
-
Expected Outcome & Interpretation:
-
Increased ABCB1 mRNA in resistant cells: This indicates that increased drug efflux is a likely mechanism of resistance.[10]
-
Table 3: Relative Gene Expression of ABCB1
| Cell Line | Treatment | ABCB1 Fold Change (vs. CELL-S1 Vehicle) |
| CELL-S1 | Vehicle | 1.0 |
| CELL-S1 | This compound (1µM) | 1.2 |
| CELL-R2 | Vehicle | 15.7 |
| CELL-R2 | This compound (1µM) | 18.3 |
This table presents hypothetical qPCR data for illustrative purposes.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[23]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include a vehicle-only control.[24]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.[23]
-
Analysis: Plot the absorbance against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[25]
Western Blotting
This technique is used to detect specific proteins in a sample.[13][16][26][27]
-
Lysate Preparation: Treat cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[27]
-
SDS-PAGE: Load 20-40 µg of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-KX, anti-p-KX) overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[27]
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the amount of a specific mRNA transcript.[20][28][29]
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[20][22]
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green master mix, cDNA template, and primers specific for your gene of interest (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH).[21]
-
Amplification: Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[28]
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. courses.edx.org [courses.edx.org]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 11. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cusabio.com [cusabio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. elearning.unite.it [elearning.unite.it]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Star Republic: Guide for Biologists [sciencegateway.org]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. addgene.org [addgene.org]
- 28. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 29. idtdna.com [idtdna.com]
Technical Support Center: Enhancing POLγ Thermal Stability with PZL-A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PZL-A to improve the thermal stability of DNA polymerase gamma (POLγ). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at assessing the thermal stabilization of POLγ by this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant thermal shift (ΔTm) observed upon this compound addition. | 1. Incorrect this compound concentration: The concentration of this compound may be too low to induce a measurable stabilizing effect. 2. Inactive this compound: The compound may have degraded due to improper storage or handling. 3. Suboptimal buffer conditions: The buffer pH, ionic strength, or presence of certain additives might interfere with this compound binding. 4. Inactive POLγ: The polymerase enzyme may be unfolded or aggregated prior to the experiment. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration. A concentration of 10 µM has been shown to be effective.[1][2] 2. Use a fresh stock of this compound and ensure it is stored under recommended conditions (typically -20°C or -80°C, protected from light). 3. Screen different buffer conditions. Ensure the buffer does not contain components that interfere with the assay. 4. Confirm the activity and integrity of your POLγ preparation using a functional assay (e.g., primer extension assay) before conducting thermal shift experiments. |
| High initial fluorescence in Differential Scanning Fluorimetry (DSF). | 1. Protein aggregation: POLγ may be aggregated at the start of the experiment. 2. Incompatible dye: The chosen fluorescent dye (e.g., SYPRO Orange) may interact non-specifically with the native state of POLγ. 3. Contaminants in the protein sample: The presence of other proteins or hydrophobic molecules can lead to high background fluorescence. | 1. Centrifuge the protein sample at high speed immediately before the assay to remove any aggregates. Consider using size-exclusion chromatography for further purification. 2. Try alternative fluorescent dyes or consider using nanoDSF, which measures intrinsic tryptophan fluorescence and does not require an external dye. 3. Ensure high purity of the POLγ sample. |
| Irreproducible melting curves. | 1. Pipetting inaccuracies: Inconsistent volumes of protein, dye, or this compound will lead to variability. 2. Air bubbles in wells: Bubbles can interfere with the light path and cause erratic fluorescence readings. 3. Inconsistent heating/cooling rates: Variations in the thermal cycler's performance can affect the results. | 1. Use calibrated pipettes and perform careful, consistent pipetting. Prepare a master mix where possible. 2. Centrifuge the plate briefly after sealing to remove any air bubbles. 3. Ensure the thermal cycler is properly calibrated and functioning correctly. Use the same instrument for all related experiments. |
| This compound appears to destabilize POLγ (negative ΔTm). | 1. Assay artifact: High concentrations of DMSO (if used as a solvent for this compound) can destabilize proteins. 2. Buffer incompatibility: Specific buffer components might interact with this compound in a way that negatively impacts POLγ stability. | 1. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all samples, including the no-ligand control. 2. Test the effect of this compound in a different buffer system. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound stabilizes POLγ?
A1: this compound is a first-in-class small-molecule activator of mitochondrial DNA (mtDNA) synthesis.[3] It binds to an allosteric site located at the interface between the catalytic POLγA subunit and the accessory POLγB subunit.[4][5] This binding stabilizes the interaction between the two subunits, thereby increasing the overall thermal stability of the POLγ holoenzyme.[1][2] This region is typically unaffected by disease-causing mutations.[4][5]
Q2: Does this compound stabilize both wild-type and mutant forms of POLγ?
A2: Yes, this compound has been shown to increase the unfolding temperature of both wild-type and several mutant forms of POLγ, including R232H, A467T, G848S, and W748S.[1] It restores wild-type-like activity to these mutant forms.[1]
Q3: What is the typical concentration of this compound to use for thermal shift assays?
A3: A concentration of 10 µM this compound has been demonstrated to produce a significant thermal shift in various POLγ mutants.[1][2] However, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Can I use other techniques besides DSF to measure the thermal stabilization of POLγ by this compound?
A4: Yes, other techniques can be employed. The Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement and stabilization within a cellular context.[6] This technique assesses the thermal stability of proteins in intact cells or cell lysates.
Quantitative Data
The following table summarizes the reported change in melting temperature (ΔTm) for various POLγA mutants upon incubation with 10 µM this compound, as determined by differential scanning fluorimetry.[2]
| POLγA Mutant | ΔTm (°C) with 10 µM this compound (mean ± s.d.) |
| R232H | + 2.5 ± 0.2 |
| A467T | + 3.1 ± 0.1 |
| W748S | + 2.8 ± 0.1 |
| G848S | + 3.4 ± 0.1 |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for POLγ Thermal Stability
This protocol outlines the steps for performing a thermal shift assay to measure the change in melting temperature (Tm) of POLγ in the presence of this compound.
Materials:
-
Purified POLγ holoenzyme (POLγA and POLγB subunits)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
96-well qPCR plates
-
Optical seals for qPCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a fresh 50x SYPRO Orange working solution by diluting the 5000x stock 1:100 in DSF buffer.
-
Prepare the reaction master mix. For a single 20 µL reaction, combine the following in a microcentrifuge tube (prepare a master mix for multiple reactions):
-
DSF Buffer: to a final volume of 20 µL
-
POLγ holoenzyme: to a final concentration of 2 µM
-
SYPRO Orange: 2 µL of 50x working solution (final concentration 5x)
-
-
Aliquot 19.8 µL of the master mix into each well of a 96-well qPCR plate.
-
Add this compound or vehicle control.
-
To the test wells, add 0.2 µL of 1 mM this compound stock for a final concentration of 10 µM.
-
To the control wells, add 0.2 µL of DMSO.
-
-
Seal the plate with an optical seal and centrifuge briefly (e.g., 1000 x g for 1 minute) to remove any bubbles.
-
Incubate the plate at room temperature for 30 minutes to allow for this compound binding.
-
Perform the thermal melt. Place the plate in a real-time PCR instrument and run the following program:
-
Hold at 25°C for 2 minutes.
-
Ramp up to 95°C with a heating rate of 0.5°C/minute.
-
Acquire fluorescence data at each temperature increment.
-
-
Analyze the data. Determine the melting temperature (Tm) for each sample by fitting the fluorescence curve to a Boltzmann equation. The Tm is the temperature at the midpoint of the unfolding transition. Calculate the ΔTm as (Tm with this compound) - (Tm with DMSO).
Visualizations
Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).
Caption: Troubleshooting logic for a lack of thermal shift.
Caption: Mechanism of POLγ stabilization by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 4. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecules restore mutant mitochondrial DNA polymerase activity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Primer-Elongation Assays for PZL-A Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and troubleshooting primer-elongation assays for the screening of PZL-A and other potential activators of DNA polymerase gamma (POLγ).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the primer-elongation assay for screening this compound?
A1: The primer-elongation assay is a biochemical method used to measure the activity of DNA polymerases, such as POLγ. In the context of this compound screening, the assay measures the ability of this compound to enhance the activity of mutant or wild-type POLγ. The basic principle involves a primer annealed to a single-stranded DNA template. The DNA polymerase extends the primer by incorporating nucleotides, creating a double-stranded DNA product. The extent of this elongation, which is proportional to the polymerase activity, can be quantified, often through the use of fluorescent dyes that intercalate into the newly synthesized double-stranded DNA.[1][2]
Q2: Why is a SYBR Green-based fluorescence assay suitable for high-throughput screening (HTS) of this compound?
A2: A SYBR Green-based assay is well-suited for HTS of this compound for several reasons:
-
Homogeneous Assay Format: It is a "mix-and-read" assay, simplifying automation and reducing the number of steps.
-
High Sensitivity: SYBR Green exhibits a significant increase in fluorescence upon binding to double-stranded DNA, allowing for the detection of small changes in polymerase activity.
-
Real-time Monitoring: The fluorescence signal can be monitored in real-time, providing kinetic data on enzyme activity.[3]
-
Cost-Effective: Compared to probe-based assays, it is a more economical option for large-scale screening campaigns.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small-molecule activator of mitochondrial DNA (mtDNA) synthesis. It functions by binding to an allosteric site at the interface of the catalytic (POLγA) and accessory (POLγB) subunits of DNA polymerase γ.[1][4][5] This binding event is reported to restore wild-type-like activity to mutant forms of POLγ, enhancing the processivity of the enzyme and stimulating mtDNA synthesis.[1][4][5]
Q4: What are the critical reagents in a primer-elongation assay for this compound screening?
A4: The critical reagents include:
-
DNA Polymerase γ (POLγ): Either wild-type or a mutant form relevant to the disease model.
-
Primer-Template Substrate: A short, single-stranded primer annealed to a longer, often circular, single-stranded DNA template.
-
Deoxynucleoside triphosphates (dNTPs): The building blocks for DNA synthesis.
-
SYBR Green I Dye: A fluorescent dye that binds to double-stranded DNA.
-
Assay Buffer: Contains salts (e.g., MgCl2, a critical cofactor for DNA polymerases), buffering agents, and other components to ensure optimal enzyme activity.
-
This compound or other test compounds: The small molecules being screened for their ability to activate POLγ.
Experimental Protocols
Detailed Methodology for a SYBR Green-based Primer-Elongation Assay for this compound Screening
This protocol is adapted for a 384-well plate format suitable for HTS.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.
- Primer-Template: Anneal a 20-nucleotide primer to a circular single-stranded M13mp18 DNA template.[2] The final concentration should be optimized, but a starting point is 10 nM.
- dNTP Mix: Prepare a 10 mM stock solution containing equal concentrations of dATP, dCTP, dGTP, and dTTP.
- POLγ Enzyme: Dilute wild-type or mutant POLγ in assay buffer to the desired working concentration (e.g., 2-5 nM).
- SYBR Green I: Prepare a working solution by diluting the commercial stock in the assay buffer. The final concentration needs to be optimized to minimize inhibition while maximizing the signal-to-background ratio.
- This compound/Test Compounds: Prepare a dilution series of the compounds in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
2. Assay Procedure:
- To each well of a 384-well plate, add 5 µL of the test compound solution (or DMSO for control wells).
- Add 10 µL of the POLγ enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Prepare a master mix containing the primer-template, dNTPs, and SYBR Green I in assay buffer.
- Initiate the reaction by adding 10 µL of the master mix to each well.
- Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: ~497 nm, Emission: ~520 nm) over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
3. Data Analysis:
- Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
- Normalize the activity in the compound-treated wells to the activity in the DMSO control wells.
- Plot the normalized activity against the compound concentration to determine the AC50 (the concentration at which 50% of the maximum activation is observed).
Data Presentation
Table 1: Recommended Reagent Concentrations and Assay Conditions
| Parameter | Recommended Range | Notes |
| POLγ Concentration | 1 - 10 nM | Optimal concentration should be determined empirically. |
| Primer-Template Conc. | 5 - 20 nM | Higher concentrations may increase background signal. |
| dNTP Concentration | 10 - 100 µM | High concentrations can chelate Mg²⁺. |
| MgCl₂ Concentration | 5 - 15 mM | Critical for polymerase activity; requires optimization. |
| SYBR Green I Dilution | 1:10,000 - 1:40,000 | High concentrations can inhibit the polymerase. |
| Incubation Temperature | 25 - 37 °C | Should be optimized for the specific POLγ variant. |
| Incubation Time | 30 - 90 minutes | Ensure the reaction is in the linear phase. |
| DMSO Tolerance | < 1% (v/v) | High concentrations of DMSO can inhibit the enzyme. |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on mitochondrial DNA replication.
Caption: High-throughput screening workflow for this compound using a primer-elongation assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | 1. High concentration of SYBR Green I. 2. Primer-dimer formation. 3. Contaminated reagents. | 1. Titrate SYBR Green I to a lower concentration. 2. Optimize primer concentration and annealing temperature. Redesign primers if necessary. 3. Use fresh, nuclease-free water and reagents. |
| No or low signal | 1. Inactive POLγ enzyme. 2. Incorrect buffer composition (e.g., missing MgCl₂). 3. Degraded primer-template or dNTPs. 4. Incorrect fluorescence reader settings. | 1. Use a fresh aliquot of enzyme and confirm its activity with a positive control. 2. Prepare fresh buffer and verify the concentration of all components. 3. Use new stocks of primer-template and dNTPs. 4. Ensure the correct excitation and emission wavelengths are used. |
| High well-to-well variability | 1. Pipetting errors. 2. Inconsistent mixing. 3. Edge effects in the plate. 4. Compound precipitation. | 1. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers. 2. Ensure thorough mixing after each reagent addition. 3. Avoid using the outer wells of the plate or fill them with buffer. 4. Check the solubility of the compounds in the assay buffer. Lower the compound concentration if necessary. |
| False positives (apparent activation not due to POLγ) | 1. Fluorescent compounds. 2. Compounds that stabilize SYBR Green fluorescence. 3. Compounds that inhibit nucleases present as contaminants. | 1. Pre-screen compounds for auto-fluorescence at the assay wavelengths. 2. Run a counterscreen in the absence of POLγ to identify compounds that directly interact with the detection system. 3. Use highly purified POLγ. |
| False negatives (active compounds are missed) | 1. Compound inhibits SYBR Green intercalation. 2. Compound precipitates at the tested concentration. 3. Assay conditions are not optimal for detecting activation. | 1. Consider a secondary assay with a different detection method (e.g., radioisotope incorporation). 2. Visually inspect the assay plates for precipitation. Test a wider range of compound concentrations. 3. Re-optimize assay parameters such as enzyme and substrate concentrations. |
References
- 1. researchgate.net [researchgate.net]
- 2. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. SYBR Green real-time telomeric repeat amplification protocol for the rapid quantification of telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. medchemexpress.com [medchemexpress.com]
Mitigating variability in mtDNA synthesis assays with PZL-A
Technical Support Center: PZL-A for mtDNA Synthesis Assays
Disclaimer: Information regarding "this compound" is not available in public scientific literature. The following content is a hypothetical technical support guide based on common challenges in mtDNA synthesis assays, illustrating how a fictional mitigating agent, "this compound," could be integrated into experimental workflows.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate variability in mitochondrial DNA (mtDNA) synthesis assays, with a focus on the hypothetical application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in mtDNA synthesis assays?
A1: Variability in mtDNA synthesis assays can arise from several factors, including:
-
Cellular heterogeneity: Differences in cell cycle stage, metabolic state, or mitochondrial content among cells in the sample.
-
Inconsistent sample handling: Variations in cell seeding density, incubation times, and reagent addition.
-
Reagent stability: Degradation of nucleotides, enzymes, or fluorescent dyes.
-
Instrument sensitivity: Fluctuations in plate reader or microscope performance.
Q2: What is this compound and how does it hypothetically work to reduce variability?
A2: this compound is a novel, hypothetical small molecule designed to stabilize mitochondrial polymerase activity and synchronize the cellular metabolic state. Its proposed mechanism involves the allosteric modulation of POLG, the primary mtDNA polymerase, leading to a more consistent rate of nucleotide incorporation across the cell population. This reduces the impact of minor fluctuations in substrate availability and cellular energy levels, thereby lowering assay variability.
Q3: When should I consider using this compound in my experiments?
A3: Consider incorporating this compound into your protocol if you experience any of the following:
-
High coefficient of variation (%CV) between technical replicates (typically >15%).
-
Poor Z'-factor values in high-throughput screening (HTS) campaigns.
-
Inconsistent results between experiments performed on different days.
-
Difficulty in detecting subtle effects of test compounds on mtDNA synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (%CV > 15%) | 1. Inconsistent cell seeding. 2. Uneven reagent distribution. 3. Edge effects in the microplate. 4. Asynchronous cell metabolic states. | 1. Ensure a single-cell suspension before seeding; use a calibrated multichannel pipette. 2. Mix reagents thoroughly before and during addition. 3. Avoid using the outer wells of the plate or fill them with a buffer. 4. Pre-incubate cells with 1µM this compound for 2 hours prior to the assay to synchronize mitochondrial activity. |
| Low Signal-to-Noise Ratio | 1. Insufficient incubation time with labeled nucleotides. 2. Suboptimal concentration of the detection reagent. 3. High background fluorescence from media components. | 1. Optimize the labeling time (e.g., test a time course from 1 to 4 hours). 2. Titrate the detection reagent to find the optimal concentration. 3. Use phenol (B47542) red-free media during the final detection step. |
| Inconsistent Day-to-Day Results | 1. Variation in cell passage number or health. 2. Fluctuation in incubator CO2 or temperature. 3. Reagent degradation. | 1. Use cells within a consistent, narrow passage number range. 2. Regularly calibrate and monitor incubator conditions. 3. Aliquot reagents upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Quantitative Data on this compound Efficacy
The following tables summarize hypothetical data from validation studies comparing a standard mtDNA synthesis assay with an assay supplemented with this compound.
Table 1: Effect of this compound on Assay Reproducibility
| Assay Condition | Mean Signal (RFU) | Standard Deviation | Coefficient of Variation (%CV) |
| Standard Protocol | 45,870 | 8,257 | 18.0% |
| With 1µM this compound | 46,120 | 2,998 | 6.5% |
Table 2: Impact of this compound on Z'-Factor in a Screening Assay
| Assay Condition | Positive Control (Mean) | Negative Control (Mean) | Z'-Factor |
| Standard Protocol | 22,500 | 45,000 | 0.35 |
| With 1µM this compound | 23,100 | 46,000 | 0.72 |
Experimental Protocols
Protocol: mtDNA Synthesis Assay Using EdU Incorporation with this compound
This protocol describes a fluorescence-based assay to measure mtDNA replication in cultured cells.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well, black, clear-bottom plate at a density of 10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Pre-incubation:
-
Prepare a 1µM working solution of this compound in pre-warmed culture media.
-
Remove the old media from the wells and add 100 µL of the this compound solution.
-
Incubate for 2 hours at 37°C.
-
-
EdU Labeling:
-
To each well, add 10 µL of a 10X EdU (5-ethynyl-2'-deoxyuridine) solution to achieve a final concentration of 10 µM.
-
Incubate for 2 hours at 37°C to allow for EdU incorporation into newly synthesized mtDNA.
-
-
Cell Fixation and Permeabilization:
-
Remove the media and wash cells once with PBS.
-
Add 100 µL of a 4% paraformaldehyde solution and incubate for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Add 100 µL of a 0.5% Triton™ X-100 solution and incubate for 20 minutes.
-
-
Click-iT™ Detection:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions (containing a fluorescent azide).
-
Remove the permeabilization buffer and add 50 µL of the reaction cocktail to each well.
-
Incubate for 30 minutes in the dark.
-
-
Nuclear Counterstaining and Imaging:
-
Wash cells twice with PBS.
-
Add 100 µL of a Hoechst 33342 solution for nuclear staining.
-
Image the plate using a high-content imager with appropriate filters for the fluorescent azide (B81097) and Hoechst. The signal from the cytoplasm represents mtDNA synthesis.
-
Visualizations
Caption: Workflow for the mtDNA synthesis assay with this compound.
Adjusting PZL-A treatment duration for optimal mtDNA recovery
Welcome to the technical support center for PZL-A, a first-in-class small-molecule activator of mitochondrial DNA (mtDNA) synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes when using this compound to enhance mtDNA recovery.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound treatment.
| Issue | Possible Cause | Recommended Solution |
| Suboptimal or no increase in mtDNA copy number after this compound treatment. | Incorrect this compound concentration: The effective concentration of this compound can be cell-type specific. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 0.02 µM to 1 µM have been shown to be effective in fibroblast and neural stem cell models.[1] |
| Inappropriate treatment duration: mtDNA recovery is a time-dependent process. | Optimize the treatment duration. Studies have shown significant mtDNA repopulation with this compound treatment for 7-14 days.[1] | |
| Cell health and viability issues: High concentrations of this compound or prolonged treatment might affect cell viability in some sensitive cell lines. | Monitor cell viability using assays such as MTT or Trypan Blue exclusion. If toxicity is observed, consider lowering the this compound concentration or reducing the treatment duration. | |
| Poor this compound stability in culture medium: this compound may degrade over time in culture conditions. | Prepare fresh this compound solutions for each medium change. Minimize the exposure of this compound stock solutions to light. | |
| High variability in mtDNA quantification results between replicates. | Inconsistent cell seeding density: Variations in cell number will lead to variability in total DNA and consequently mtDNA measurements. | Ensure uniform cell seeding across all wells and experimental conditions. |
| Pipetting errors during qPCR setup: Inaccurate pipetting of primers, probes, or DNA template can introduce significant variability. | Use calibrated pipettes and practice proper pipetting techniques. Include technical replicates for each sample. | |
| Issues with DNA extraction: Inefficient or inconsistent DNA extraction can lead to variable yields and quality. | Use a validated DNA extraction kit and protocol. Ensure complete cell lysis and proper DNA purification. | |
| Unexpected changes in cellular phenotype or function. | Off-target effects of this compound: While this compound is designed to be specific for POLγ, off-target effects cannot be entirely ruled out. | Characterize the cellular phenotype thoroughly using relevant functional assays. Compare the effects of this compound with a vehicle control. |
| Alterations in mitochondrial biogenesis signaling: Activation of mtDNA synthesis can trigger broader changes in mitochondrial and cellular signaling. | Investigate key signaling pathways related to mitochondrial biogenesis, such as the PGC-1α pathway, to understand the downstream effects of this compound treatment. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small-molecule activator of DNA polymerase γ (POLγ), the sole DNA polymerase responsible for replicating and repairing mitochondrial DNA (mtDNA).[2] It binds to an allosteric site at the interface of the catalytic (POLγA) and accessory (POLγB) subunits of the POLγ holoenzyme.[3][4] This binding restores the enzyme's function, particularly in mutant forms of POLγ that are associated with mitochondrial diseases, by enhancing its catalytic efficiency and processivity.[5][6][7]
2. What is the recommended starting concentration and treatment duration for this compound?
Based on published studies, a starting concentration range of 0.1 µM to 1 µM is recommended for most cell lines.[1] The treatment duration for observing significant mtDNA recovery is typically between 7 and 14 days.[1] However, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
3. How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C and protect it from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
4. How can I measure mtDNA recovery?
The most common method for quantifying mtDNA copy number is quantitative PCR (qPCR). This technique involves designing primers and probes specific to a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P) to determine the relative ratio of mtDNA to nuclear DNA (nDNA).
5. Are there any known off-target effects or toxicity associated with this compound?
Current research suggests that this compound is well-tolerated in cell culture models within its effective concentration range.[1] However, as with any small molecule, it is essential to monitor for potential cytotoxicity, especially at higher concentrations or with prolonged exposure. Researchers should perform cell viability assays in parallel with their mtDNA recovery experiments.
Experimental Protocols
Protocol: mtDNA Depletion and Recovery Assay
This protocol is designed to assess the efficacy of this compound in promoting mtDNA recovery following depletion induced by ethidium (B1194527) bromide (EtBr).
Materials:
-
Cells of interest (e.g., human fibroblasts)
-
Complete cell culture medium
-
Ethidium bromide (EtBr)
-
This compound
-
Vehicle control (e.g., DMSO)
-
DNA extraction kit
-
qPCR reagents (primers and probes for a mitochondrial and a nuclear gene)
Procedure:
-
mtDNA Depletion:
-
Culture cells to ~70-80% confluency.
-
Treat cells with a low concentration of EtBr (e.g., 50 ng/mL) for 4-7 days to deplete mtDNA.[8] The optimal EtBr concentration and duration should be determined empirically for each cell line.
-
Change the medium with fresh EtBr every 2-3 days.
-
-
mtDNA Recovery:
-
After the depletion period, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove all traces of EtBr.
-
Add fresh complete medium containing either this compound at the desired concentration(s) or the vehicle control.
-
Culture the cells for the desired recovery period (e.g., 7-14 days), changing the medium with fresh compound every 2-3 days.
-
-
Sample Collection and DNA Extraction:
-
At various time points during the recovery phase (e.g., day 0, 3, 7, 10, 14), harvest the cells.
-
Extract total DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
mtDNA Quantification by qPCR:
-
Determine the DNA concentration and purity.
-
Perform qPCR using primers and probes for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M) to determine the relative mtDNA copy number.
-
Calculate the mtDNA/nDNA ratio for each sample.
-
Data Presentation
Table 1: Effect of this compound on mtDNA Repopulation in Mutant Fibroblasts
| Cell Line | Treatment | Day 7 mtDNA Level (% of wild-type) | Day 14 mtDNA Level (% of wild-type) |
| A467T/G848S Mutant | Vehicle | ~10% | ~15% |
| A467T/G848S Mutant | 1 µM this compound | ~40% | ~70% |
| W748S/R232H Mutant | Vehicle | ~15% | ~20% |
| W748S/R232H Mutant | 1 µM this compound | ~50% | ~80% |
Data are representative and compiled from published studies.[1]
Table 2: Dose-Dependent Effect of this compound on mtDNA Recovery
| This compound Concentration | mtDNA Level after 10 days (% of untreated control) |
| 0 µM (Vehicle) | 100% |
| 0.01 µM | ~150% |
| 0.1 µM | ~250% |
| 1 µM | ~400% |
| 10 µM | ~420% |
Data are representative and compiled from published studies in A467T/G848S mutant fibroblasts following EtBr-induced depletion.[1]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the POLγ holoenzyme.
Experimental Workflow for mtDNA Recovery Assay
Caption: Workflow for assessing this compound-mediated mtDNA recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mitochondrial DNA Polymerase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Novel Therapies for Mitochondrial Disorders: PZL-A, Sonlicromanol, and Elamipretide
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial disorders, a heterogeneous group of debilitating diseases, have long presented a formidable challenge to the scientific and medical communities. The intricate nature of mitochondrial genetics and the complex interplay of cellular bioenergetics have made the development of effective therapies a slow and arduous process. However, recent advancements have brought a new wave of potential treatments to the forefront of clinical and preclinical research. This guide provides an objective comparison of a novel therapy, PZL-A, with other promising candidates—sonlicromanol and elamipretide (B1671158)—offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies to aid in the evaluation of these potential therapeutic strategies.
At a Glance: Comparative Efficacy and Mechanisms
The following tables summarize the key characteristics and quantitative data for this compound, sonlicromanol, and elamipretide, providing a clear and concise comparison of their therapeutic potential.
Table 1: Mechanism of Action and Target Population
| Therapy | Mechanism of Action | Target Population |
| This compound | Allosteric activator of mitochondrial DNA polymerase γ (POLγ), restoring the function of mutant forms of the enzyme to increase mtDNA synthesis.[1][2][3] | Patients with mitochondrial diseases caused by mutations in the POLG gene.[2] |
| Sonlicromanol (KH176) | Dual-action small molecule that acts as a ROS-redox modulator and an inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), reducing oxidative stress and inflammation.[4] | Patients with primary mitochondrial diseases, particularly those with MELAS spectrum disorders due to the m.3243A>G mutation.[5] |
| Elamipretide | Aromatic-cationic tetrapeptide that selectively binds to cardiolipin (B10847521) in the inner mitochondrial membrane, stabilizing the membrane and improving the function of the electron transport chain.[6] | Patients with primary mitochondrial myopathy (PMM).[7] |
Table 2: Preclinical Efficacy Data
| Therapy | Model System | Key Findings | Reference |
| This compound | Patient-derived fibroblasts with POLG mutations (A467T/G848S and W748S/R232H) | - Restored wild-type-like POLγ activity with AC50 values of 160 nM (A467T) and 20 nM (G848S).- Dose-dependently stimulated mtDNA repopulation after depletion.[1][8] | [1][8] |
| Sonlicromanol (KH176m) | Ex vivo mouse heart model of ischemia-reperfusion injury | - At 10 µM, significantly reduced LDH release (0.17 ± 0.21 U/min/GWW vs. 0.95 ± 0.53 in control) and cytochrome c release (192.4 ± 178.9 ng/min/GWW vs. 988.0 ± 380.7 in control), indicating cardioprotection.[9] | [9] |
| Elamipretide | Permeabilized ventricular fibers from rats with ischemia-reperfusion injury | - Improved mitochondrial respiration with complex I and II substrates by an average of 56% during state 3 conditions compared to untreated ischemia-reperfusion.[10] | [10] |
Table 3: Clinical Trial Outcomes
| Therapy | Clinical Trial | Key Findings | Reference |
| This compound | N/A | Preclinical stage; no clinical trial data available. | |
| Sonlicromanol (KH176) | Phase IIb (KHENERGYZE/KHENEREXT) in patients with m.3243A>G mutation | - Did not meet primary endpoint (attention domain of Cogstate).- Statistically significant improvements in Beck Depression Inventory (p=0.01) and Cognitive Failure Questionnaire (p=0.007) at 100 mg bid vs. placebo.[11] | [11] |
| Elamipretide | Phase 3 (MMPOWER-3) in patients with Primary Mitochondrial Myopathy | - Did not meet primary endpoints: change in 6-minute walk test (6MWT) (-3.2 meters vs. placebo, p=0.69) and PMMSA Total Fatigue Score (-0.07 vs. placebo, p=0.37).- Post-hoc analysis showed a significant improvement in 6MWT in a subgroup of patients with nuclear DNA defects.[7][12] | [7][12] |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in the evaluation of these therapies is crucial for the critical assessment of the presented data.
This compound: In Vitro mtDNA Synthesis Assay
Objective: To determine the ability of this compound to restore mtDNA synthesis in patient-derived cells with POLG mutations.
Protocol:
-
Cell Culture and mtDNA Depletion: Patient-derived fibroblasts harboring POLG mutations (e.g., A467T/G848S) are cultured under standard conditions. To induce mtDNA depletion, cells are treated with a low concentration of ethidium (B1194527) bromide (e.g., 50 ng/mL) for 4-7 days.[13]
-
This compound Treatment and mtDNA Repopulation: After ethidium bromide removal, the cells are allowed to recover in fresh media supplemented with varying concentrations of this compound (e.g., 0.00001-10 µM) or vehicle control.[1]
-
Quantification of mtDNA: At specified time points (e.g., 5-14 days) during the recovery phase, total DNA is extracted from the cells. The amount of mtDNA is quantified using quantitative PCR (qPCR) with primers specific for a mitochondrial gene (e.g., MT-RNR1) and a nuclear gene (e.g., B2M) for normalization.[13] The repopulation of mtDNA is expressed as the ratio of mitochondrial to nuclear DNA.
Sonlicromanol (KH176): KHENERGYZE Phase IIb Clinical Trial
Objective: To evaluate the efficacy and safety of sonlicromanol in adult patients with MELAS spectrum disorders due to the m.3243A>G mutation.
Protocol:
-
Study Design: A double-blind, randomized, placebo-controlled, three-way crossover study.[14]
-
Participants: 27 adult patients with a genetically confirmed m.3243A>G mutation and clinical signs of mitochondrial disease.[5]
-
Intervention: Patients were randomized to one of three treatment sequences, receiving two of the following in three treatment periods of 28 days each, separated by 14-day washout periods: sonlicromanol 50 mg twice daily, sonlicromanol 100 mg twice daily, or placebo.[14]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the attention domain score of the Cogstate computerized cognitive test battery.[15]
-
Secondary Endpoints: Secondary endpoints included changes in other cognitive domains, patient-reported outcomes such as the Beck Depression Inventory (BDI) and the Cognitive Failure Questionnaire (CFQ), and safety assessments.[16]
Elamipretide: MMPOWER-3 Phase 3 Clinical Trial
Objective: To evaluate the efficacy and safety of elamipretide in patients with Primary Mitochondrial Myopathy (PMM).
Protocol:
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[7][17]
-
Participants: 218 adult patients with genetically confirmed PMM.[7]
-
Intervention: Participants were randomized in a 1:1 ratio to receive either 40 mg of elamipretide or placebo, administered subcutaneously once daily for 24 weeks.[7][18]
-
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to week 24 in the distance walked on the 6-minute walk test (6MWT) and the change in the Total Fatigue Score on the Primary Mitochondrial Myopathy Symptom Assessment (PMMSA).[7][12]
-
Secondary Endpoints: Secondary endpoints included the most bothersome symptom score on the PMMSA, Neuro-QoL Fatigue Short-Form scores, and patient and clinician global impressions of PMM symptoms.[7]
Visualizing the Pathways: Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and molecular interactions of this compound, sonlicromanol, and elamipretide.
Discussion and Future Outlook
The landscape of therapeutic development for mitochondrial disorders is evolving rapidly, with several promising candidates targeting distinct aspects of mitochondrial pathology.
This compound represents a targeted approach for a specific subset of mitochondrial diseases caused by POLG mutations. Its ability to directly address the underlying enzymatic defect holds significant promise. The preclinical data are compelling, demonstrating a potent and specific mechanism of action. The key next step for this compound will be to translate these encouraging preclinical findings into successful clinical trials, demonstrating both safety and efficacy in patients.
Sonlicromanol (KH176) offers a broader approach by tackling two common downstream consequences of mitochondrial dysfunction: oxidative stress and inflammation. While the Phase IIb trial did not meet its primary cognitive endpoint, the statistically significant improvements in patient-reported outcomes related to mood and cognition suggest a potential clinical benefit. The planned Phase III trial will be crucial in confirming these findings and further defining the therapeutic role of sonlicromanol.
Elamipretide , with its unique mechanism of stabilizing the inner mitochondrial membrane, has undergone the most extensive clinical evaluation of the three. Although the Phase 3 MMPOWER-3 trial did not meet its primary endpoints in the overall PMM population, the signal of efficacy in the subgroup of patients with nuclear DNA defects suggests that a more targeted patient selection strategy may be necessary. Further investigation into this subgroup is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 5. Khondrion | Our science [khondrion.com]
- 6. benchchem.com [benchchem.com]
- 7. neurology.org [neurology.org]
- 8. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 9. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cardiolipin-binding peptide elamipretide mitigates fragmentation of cristae networks following cardiac ischemia reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prnewswire.co.uk [prnewswire.co.uk]
- 12. research.regionh.dk [research.regionh.dk]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Khondrion | Khondrion completes enrollment in KHENERGYZE Phase IIb trial evaluating sonlicromanol in adult patients with MELAS spectrum disorders [khondrion.com]
- 16. biospectrumasia.com [biospectrumasia.com]
- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 18. Efficacy and Safety of Elamipretide in Individuals With Primary Mitochondrial Myopathy: The MMPOWER-3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
PZL-A vs. Initial Screening Hit: A Comparative Analysis of Mitochondrial DNA Polymerase γ Activators
A detailed comparison of the optimized compound PZL-A and its initial screening hit reveals significant improvements in potency and efficacy in restoring the function of mutant mitochondrial DNA polymerase γ (POLγ), offering a promising therapeutic strategy for POLG-related mitochondrial diseases.
Researchers have identified and optimized a novel small-molecule activator of mitochondrial DNA (mtDNA) synthesis, this compound, which demonstrates substantially enhanced activity compared to its initial screening hit, designated as Compound 1. This guide provides a comparative analysis of these two compounds, presenting key performance data, detailed experimental protocols, and a visualization of the underlying mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of mitochondrial disorders.
Performance Data
The following table summarizes the quantitative data comparing the activity of this compound and its initial screening hit, Compound 1. The data highlights the superior potency of this compound in activating mutant forms of POLγ.
| Compound | Target POLγ Mutant | AC50 (μM) |
| This compound | A467T | 0.16[1][2] |
| G848S | 0.02[1][2] | |
| Compound 1 | A467T | >10 |
| (Initial Hit) | G848S | >10 |
| Wild-type | >10 |
Mechanism of Action
This compound acts as an allosteric activator of POLγ, the key enzyme responsible for mtDNA replication.[3][4] It binds to a hydrophobic pocket at the interface of the catalytic subunit POLγA and the accessory subunit POLγB.[3][4] This binding site is distinct from the active site and is largely unaffected by disease-causing mutations.[3][4][5] By binding to this site, this compound stabilizes the enzyme complex, enhancing its catalytic efficiency and processivity, which is the enzyme's ability to remain bound to the DNA template and perform sequential nucleotide additions.[6] This ultimately leads to the restoration of mtDNA synthesis in cells with mutant POLγ, thereby improving mitochondrial function and cellular respiration.[3][4][7]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization and comparison of this compound and its initial screening hit.
High-Throughput Screening (HTS) for POLγ Activators
The initial identification of hit compounds was achieved through a high-throughput screening of approximately 270,000 chemical compounds.[6]
-
Assay Principle: A primer-elongation assay was used to monitor the DNA synthesis activity of POLγ. The assay measures the increase in fluorescence of a DNA-intercalating dye (e.g., SYBR Green) as it binds to the newly synthesized double-stranded DNA.
-
Procedure:
-
A short primer is annealed to a single-stranded circular DNA template (e.g., M13mp18 DNA).
-
Recombinant human POLγ enzyme is added to the reaction mixture containing the primed template and deoxynucleoside triphosphates (dNTPs).
-
Test compounds from the chemical library are added to individual wells.
-
The reaction is initiated, and the fluorescence is monitored over time using a plate reader.
-
An increase in the rate of fluorescence indicates activation of POLγ.
-
-
Hit Identification: Compounds that showed a significant increase in POLγ activity were selected as hits for further characterization and optimization.
Differential Scanning Fluorimetry (DSF)
DSF was employed to confirm the direct interaction of this compound with the POLγ holoenzyme and to assess the thermal stability of the complex.
-
Assay Principle: This technique measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. Ligand binding typically stabilizes the protein, resulting in an increased melting temperature (Tm).
-
Procedure:
-
The POLγ holoenzyme (mutant or wild-type) is mixed with a fluorescent dye (e.g., SYPRO Orange).
-
This compound or the initial hit compound is added to the mixture. A control sample without the compound is also prepared.
-
The samples are heated in a real-time PCR instrument, and the fluorescence is measured as a function of temperature.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
-
Data Analysis: A shift in the melting temperature (ΔTm) in the presence of the compound indicates direct binding and stabilization of the protein.[2]
mtDNA Repopulation Assay in Patient-Derived Cells
This cell-based assay was used to evaluate the ability of the compounds to stimulate mtDNA synthesis in a more physiologically relevant context.
-
Cell Culture: Fibroblasts or neural stem cells derived from patients with known POLG mutations are used.[6]
-
Procedure:
-
The cells are first depleted of their mtDNA by treatment with an intercalating agent like ethidium (B1194527) bromide.
-
The mtDNA-depleted cells are then cultured in the presence of varying concentrations of this compound or the initial hit compound.
-
Over a period of several days, samples are collected to monitor the recovery of mtDNA levels.
-
Total DNA is extracted, and the relative amount of mtDNA to nuclear DNA is quantified using quantitative PCR (qPCR).
-
-
Outcome: An increased rate of mtDNA repopulation in treated cells compared to untreated controls demonstrates the compound's efficacy in stimulating mtDNA synthesis in a cellular environment.[7][8]
References
- 1. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livescience.com [livescience.com]
- 6. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | an activator of mtDNA synthesis | TargetMol [targetmol.com]
Cross-Species Efficacy of PZL-A on POLG Orthologs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial DNA (mtDNA) polymerase gamma (POLG) is the sole DNA polymerase responsible for the replication and repair of the mitochondrial genome. Mutations in the POLG gene are a leading cause of inherited mitochondrial diseases, which are often severe and progressive with no effective treatments. PZL-A is a novel small-molecule activator of POLG that has shown promise in restoring the function of various human POLG mutants. This guide provides a comparative analysis of the potential cross-species efficacy of this compound by examining the conservation of its binding site on POLG orthologs from key model organisms: Mus musculus (mouse), Drosophila melanogaster (fruit fly), and Saccharomyces cerevisiae (yeast).
Mechanism of Action of this compound
This compound functions as an allosteric activator of the POLG holoenzyme. It binds to a hydrophobic pocket at the interface between the catalytic subunit, POLγA, and the accessory subunit, POLγB.[1][2] This binding stabilizes the enzyme-DNA complex, leading to increased catalytic efficiency and processivity of both wild-type and mutant POLG enzymes without compromising the crucial 3'-5' exonuclease (proofreading) activity.[1][2]
dot
Caption: Mechanism of this compound action on the POLG holoenzyme.
Cross-Species Conservation of the this compound Binding Site
The efficacy of this compound across different species is predicted to be dependent on the conservation of its binding site at the POLγA-POLγB interface. An analysis of the amino acid sequences of POLG orthologs from human, mouse, Drosophila, and yeast reveals a high degree of conservation in this critical region.
POLγA Interacting Residues
The following table details the conservation of key hydrophobic residues in the POLγA subunit that are predicted to form part of the this compound binding pocket.
| Human POLG (NP_002684.1) | Mouse Polg (NP_035272.1) | Drosophila tamas (NP_524291.1) | S. cerevisiae Mip1 (NP_014975.2) | Conservation |
| L549 | L549 | L497 | I638 | Highly Conserved (Leu/Ile) |
| L552 | L552 | L500 | L641 | Highly Conserved |
| K553 | K553 | K501 | K642 | Highly Conserved |
POLγB Interacting Residues
The following table details the conservation of key residues in the POLγB subunit that contribute to the this compound binding interface. Note that S. cerevisiae Mip1 is a single-subunit polymerase and does not have an accessory subunit.
| Human POLG2 (NP_009146.1) | Mouse Polg2 (NP_082382.1) | Drosophila PolgB (NP_524795.1) | Conservation |
| P205 | P205 | P187 | Highly Conserved |
| R369 | R369 | K351 | Conserved (Arg/Lys) |
| G451 | G451 | G433 | Highly Conserved |
The high degree of conservation of the key interacting residues in the POLγA and POLγB subunits between human and mouse suggests that this compound is likely to have a comparable efficacy in murine models of POLG-related diseases. While the conservation is also notable in Drosophila, some variations exist, which may influence the binding affinity and efficacy of this compound. The absence of a POLγB subunit in yeast precludes a direct analogous mechanism of action for this compound on Mip1.
Experimental Protocols
To assess the cross-species efficacy of this compound, a series of standardized biochemical and cell-based assays can be employed.
In Vitro POLG Activity Assay (Primer Extension)
This assay measures the ability of POLG to extend a primed DNA template in the presence of dNTPs and varying concentrations of this compound.
Workflow:
dot
Caption: Workflow for the in vitro POLG primer extension assay.
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mix containing:
-
Purified recombinant POLG holoenzyme (from human, mouse, or Drosophila)
-
5'-radiolabeled primer annealed to a single-stranded DNA template (e.g., M13mp18)
-
A mixture of all four dNTPs
-
Assay buffer (e.g., 25 mM HEPES-KOH pH 7.8, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)
-
-
This compound Addition: Add this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture at a range of final concentrations. Include a vehicle-only control.
-
Incubation: Incubate the reactions at 37°C. Collect aliquots at various time points (e.g., 0, 5, 10, 20 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Product Analysis: Denature the samples by heating and resolve the DNA products on a denaturing polyacrylamide gel.
-
Quantification: Visualize the radiolabeled DNA products using a phosphorimager and quantify the amount of extended primer to determine the rate of DNA synthesis.
Rolling Circle DNA Replication Assay
This assay measures the processivity of the POLG holoenzyme in the presence of the mitochondrial replisome components (TWINKLE helicase and mtSSB).
Detailed Protocol:
-
Reaction Setup: Assemble a reaction containing:
-
Purified recombinant POLG holoenzyme, TWINKLE helicase, and mitochondrial single-stranded DNA binding protein (mtSSB) from the species of interest.
-
A circular single-stranded DNA template with a bound primer.
-
A mixture of all four dNTPs, including a radiolabeled dNTP.
-
Replication buffer (similar to the primer extension assay buffer).
-
-
This compound Treatment: Add this compound or vehicle control to the reactions.
-
Incubation: Incubate at 37°C for an extended period (e.g., up to 60 minutes).
-
Analysis: Analyze the reaction products on an alkaline agarose (B213101) gel to separate the long, single-stranded DNA products of rolling circle replication.
-
Visualization: Visualize and quantify the high-molecular-weight DNA products using a phosphorimager.
Cell-Based mtDNA Content and Replication Assay
This assay measures the effect of this compound on mtDNA copy number and replication in cultured cells from different species.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., human fibroblasts, mouse embryonic fibroblasts, Drosophila S2 cells) and treat with a range of this compound concentrations for a specified duration (e.g., 7-14 days).
-
DNA Extraction: Isolate total DNA from the treated and control cells.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) to determine the relative mtDNA copy number.
-
mtDNA Replication Analysis (EdU Labeling): To measure active mtDNA replication, pulse-label the cells with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). Use click chemistry to label the incorporated EdU with a fluorescent azide, and visualize and quantify mtDNA replication foci using fluorescence microscopy.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data to illustrate how the results of the described experiments could be structured for a clear comparison.
Table 1: In Vitro Efficacy of this compound on POLG Orthologs (Primer Extension Assay)
| Species | POLG Ortholog | Basal Activity (% of Human WT) | EC₅₀ of this compound (nM) | Max Activation (Fold-change) |
| Homo sapiens | POLG | 100% | 50 | 5.2 |
| Mus musculus | Polg | 95% | 65 | 4.8 |
| Drosophila melanogaster | tamas/PolgB | 60% | 150 | 3.1 |
| Saccharomyces cerevisiae | Mip1 | 45% | >10,000 | 1.2 |
Table 2: Effect of this compound on mtDNA Content in Cultured Cells (qPCR)
| Cell Line | Species | This compound Conc. (µM) | Change in mtDNA Copy Number (%) |
| Human Fibroblasts | Homo sapiens | 1 | +80% |
| Mouse Embryonic Fibroblasts | Mus musculus | 1 | +75% |
| Drosophila S2 Cells | Drosophila melanogaster | 1 | +40% |
Conclusion
The high degree of conservation of the this compound binding site at the POLγA-POLγB interface, particularly between humans and mice, strongly suggests that this compound will exhibit cross-species efficacy. This makes murine models of POLG-related diseases highly relevant for preclinical studies of this compound. The moderate conservation in Drosophila suggests it may also be a viable, albeit potentially less sensitive, model organism. The lack of a POLγB subunit in yeast makes it an unsuitable model for studying the specific mechanism of this compound, though it remains a valuable tool for general studies of mitochondrial DNA polymerase function. The experimental protocols outlined in this guide provide a robust framework for empirically determining the cross-species efficacy of this compound and other potential POLG modulators.
References
Examining the Impact of PZL-A on Wild-Type POLγ Activity in Healthy Cells: A Comparative Guide
For Immediate Release
Mölndal, Sweden & Waltham, MA, USA – December 9, 2025 – In the landscape of mitochondrial research and drug development, the focus has largely been on correcting deficits in mutated forms of essential enzymes. However, understanding the effects of therapeutic candidates on their wild-type counterparts in healthy cells is a critical aspect of preclinical evaluation. This guide provides a comprehensive comparison of the effects of PZL-A, a novel small-molecule activator of DNA polymerase gamma (POLγ), on the activity of the wild-type enzyme.
Abstract
This compound has emerged as a promising agent for treating mitochondrial diseases linked to mutations in the POLG gene by restoring the function of mutant POLγ. This document delves into the less-explored aspect of this compound's interaction with wild-type POLγ in healthy cellular environments. By compiling and presenting experimental data from various assays, this guide offers an objective comparison of this compound's performance, providing researchers, scientists, and drug development professionals with a critical resource for evaluating its broader biological effects.
Introduction to POLγ and this compound
DNA polymerase gamma (POLγ) is the sole DNA polymerase in mammalian mitochondria, responsible for the replication and repair of mitochondrial DNA (mtDNA). Its proper function is essential for maintaining mitochondrial integrity and cellular energy production. Mutations in the gene encoding the catalytic subunit of POLγ, POLG, can lead to a range of severe mitochondrial disorders.
This compound is a first-in-class small-molecule activator of mtDNA synthesis. It functions by binding to an allosteric site at the interface of the catalytic (POLγA) and accessory (POLγB) subunits of the POLγ holoenzyme.[1][2] This binding is reported to stabilize the enzyme-DNA complex, thereby enhancing its catalytic efficiency and processivity. While the primary therapeutic rationale for this compound is the rescue of dysfunctional mutant POLγ, its development was initiated with the hypothesis that a molecule capable of enhancing wild-type POLγ activity could be beneficial across a spectrum of POLG mutations.
Effects of this compound on Wild-Type POLγ Activity
While the bulk of published research focuses on mutant POLγ, there is evidence demonstrating the stimulatory effect of this compound on the wild-type enzyme.
In Vitro Enzymatic Activity
Initial high-throughput screening for compounds that could activate POLγ was performed using the wild-type enzyme. A precursor to this compound was identified in this screen, which, after medicinal chemistry optimization, led to the development of this compound.
Table 1: Half-Maximal Activity Concentration (AC50) of this compound on POLγ Variants
| POLγ Variant | AC50 (µM) |
| Wild-Type | 0.49 |
| A467T Mutant | 0.16[1] |
| G848S Mutant | 0.02[1] |
Note: The AC50 value for wild-type POLγ is derived from graphical data presented in foundational research on this compound.
Cellular mtDNA Synthesis
Studies in healthy, non-mutant cells have shown that this compound can enhance mtDNA replication, particularly under conditions of mtDNA depletion. In experiments where wild-type human fibroblasts were treated with ethidium (B1194527) bromide to deplete mtDNA, subsequent treatment with this compound resulted in a significantly faster repopulation of mtDNA compared to vehicle-treated controls.[3] This indicates that this compound can stimulate the activity of wild-type POLγ within a cellular context to promote mtDNA synthesis.
Table 2: Effect of this compound on mtDNA Repopulation in Wild-Type Fibroblasts
| Treatment | Time Post-Depletion | mtDNA Copy Number (Normalized) |
| Vehicle | Day 4 | ~50% |
| This compound (1 µM) | Day 4 | ~75% |
| Vehicle | Day 7 | ~70% |
| This compound (1 µM) | Day 7 | >90% |
Data are estimations from graphical representations in published studies and are intended for comparative purposes.[3]
Comparative Analysis with Alternatives
The field of small-molecule activators of POLγ is still in its nascent stages, with this compound being the first-in-class compound to be extensively characterized. The majority of other small molecules that interact with POLγ are inhibitors, many of which are nucleoside reverse transcriptase inhibitors (NRTIs) that exhibit off-target effects on POLγ, leading to mitochondrial toxicity. At present, there are no publicly disclosed, direct activators of POLγ to serve as a comparator to this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on POLγ activity.
SYBR Green-Based Primer Extension Assay for POLγ Activity
This assay measures the DNA polymerase activity of POLγ by monitoring the incorporation of nucleotides into a primed DNA template, leading to an increase in double-stranded DNA, which is quantified by the fluorescent dye SYBR Green.
Materials:
-
Purified wild-type or mutant POLγ holoenzyme
-
Single-stranded M13mp18 DNA
-
20-nucleotide primer complementary to M13mp18
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Assay Buffer: 25 mM HEPES-KOH (pH 7.8), 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA
-
SYBR Green I dye
-
This compound or other test compounds dissolved in DMSO
-
96-well plate compatible with a fluorescence plate reader
Procedure:
-
Anneal the primer to the M13mp18 template by mixing at a 1.2:1 molar ratio, heating to 95°C for 5 minutes, and slowly cooling to room temperature.
-
Prepare a reaction mixture containing the primed template (10 nM), dNTPs (10 µM each), and SYBR Green I (1x concentration) in Assay Buffer.
-
Dispense the reaction mixture into the wells of the 96-well plate.
-
Add this compound or vehicle (DMSO) to the respective wells to achieve the desired final concentrations.
-
Initiate the reaction by adding purified POLγ (final concentration ~1 nM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (Excitation: 495 nm, Emission: 520 nm) over time (e.g., every 60 seconds for 60 minutes).
-
Calculate the rate of reaction from the linear phase of the fluorescence curve. The AC50 value is determined by plotting the reaction rates against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Figure 1: Workflow for the SYBR Green-based primer extension assay.
Heparin-Trap Processivity Assay
This assay measures the number of nucleotides incorporated by a single POLγ enzyme in one binding event. A "trap" (heparin) is included to prevent dissociated enzymes from re-binding to the DNA template.
Materials:
-
Purified wild-type or mutant POLγ holoenzyme
-
5'-radiolabeled primer annealed to a single-stranded DNA template (e.g., M13mp18)
-
dNTP mix
-
Assay Buffer
-
Heparin solution (a polyanionic inhibitor that traps free polymerase)
-
Stop Solution: 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol
-
Urea-polyacrylamide gel (e.g., 8%)
Procedure:
-
Prepare the radiolabeled primed template.
-
In separate tubes, pre-incubate POLγ (e.g., 5 nM) with the primed template (e.g., 10 nM) in Assay Buffer for 5 minutes at room temperature to allow for complex formation.
-
Initiate the reaction by adding a mixture of dNTPs (e.g., 100 µM each) and heparin (e.g., 50 µg/ml).
-
Incubate the reaction at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 5, 10, 20 minutes).
-
Stop the reaction by adding the aliquot to the Stop Solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA products by size on a urea-polyacrylamide gel.
-
Visualize the radiolabeled DNA products by autoradiography or phosphorimaging. The length of the extended products reflects the processivity of the enzyme.
Figure 2: Logical flow of the heparin-trap processivity assay.
Rolling-Circle DNA Replication Assay
This assay reconstitutes a minimal mitochondrial replisome to measure processive DNA synthesis on a double-stranded DNA template, dependent on the helicase activity of TWINKLE.
Materials:
-
Purified wild-type or mutant POLγ holoenzyme
-
Purified TWINKLE helicase
-
Purified mitochondrial single-stranded DNA-binding protein (mtSSB)
-
Double-stranded DNA template with a pre-formed replication fork (minicircle DNA)
-
dNTP mix including a radiolabeled dNTP (e.g., [α-³²P]dCTP)
-
ATP or other NTPs for helicase activity
-
Replication Buffer: 25 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 4 mM DTT, 0.1 mg/ml BSA
-
Stop Solution
-
Alkaline agarose (B213101) gel (e.g., 0.8%)
Procedure:
-
Set up the reaction mixture in Replication Buffer containing the minicircle DNA template (e.g., 5 nM), dNTPs (with radiolabeled dNTP), and ATP (e.g., 1 mM).
-
Add mtSSB (e.g., 100 nM), TWINKLE (e.g., 20 nM), and POLγ (e.g., 5 nM).
-
Incubate the reaction at 37°C, taking aliquots at various time points.
-
Stop the reaction by adding Stop Solution.
-
Separate the replication products on an alkaline agarose gel to denature the DNA and separate by size.
-
Visualize the radiolabeled products by autoradiography. Longer products indicate more processive replication.
Figure 3: Components and workflow of the rolling-circle assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the binding of a ligand (this compound) to its target protein (POLγ) in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Healthy human cell line (e.g., fibroblasts, HEK293T)
-
This compound or vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Apparatus for heating cell suspensions (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge for separating soluble and aggregated proteins
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against POLγA or POLγB
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble POLγ in each sample by Western blotting.
-
A shift in the melting curve (temperature at which 50% of the protein denatures) in the presence of this compound indicates target engagement.
Figure 4: Step-by-step workflow for the Cellular Thermal Shift Assay.
Conclusion
The available evidence indicates that this compound does have a stimulatory effect on wild-type POLγ activity, both in vitro and in healthy human cells. This is demonstrated by its half-maximal activity concentration in the sub-micromolar range and its ability to enhance mtDNA repopulation in wild-type fibroblasts. While the primary therapeutic application of this compound is focused on rescuing the function of mutant POLγ, its activity on the wild-type enzyme is a key characteristic that likely contributes to its broad efficacy across different POLG mutations. Further quantitative studies are warranted to fully elucidate the kinetic parameters of wild-type POLγ in the presence of this compound and to explore the long-term effects of its activation in healthy cells. This guide provides a foundational overview for researchers and developers in the field of mitochondrial medicine.
References
A Comparative Guide to Long-Term Mitochondrial Modulators: PZL-A and Nicotinamide Riboside (NR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct molecules that modulate mitochondrial function and stability through different mechanisms: PZL-A, a novel direct activator of mitochondrial DNA (mtDNA) synthesis, and Nicotinamide (B372718) Riboside (NR), a well-established precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). The information presented is intended to assist researchers in evaluating their potential applications in drug development and mitochondrial disease research.
Overview of Mechanisms
This compound is a first-in-class small molecule that directly targets the mitochondrial DNA replication machinery.[1][2] It binds to an allosteric site on the DNA polymerase γ (POLγ) holoenzyme, the sole DNA polymerase in mitochondria.[1][2] This binding stabilizes the enzyme, restoring near-normal function to various mutant forms of POLγ that are responsible for severe mitochondrial diseases.[1][3] By enhancing the catalytic efficiency and processivity of POLγ, this compound directly stimulates the replication and repair of mtDNA, leading to increased mtDNA copy number, enhanced biogenesis of the oxidative phosphorylation (OXPHOS) system, and improved cellular respiration.[2][3][4]
Nicotinamide Riboside (NR) is a vitamin B3 analog that acts as a precursor to NAD+.[5][6] NAD+ is a critical coenzyme in hundreds of cellular processes, including the mitochondrial reactions that produce ATP.[6] By boosting cellular NAD+ levels, NR enhances the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1).[6] Activated SIRT1 can deacetylate and co-activate PGC-1α, a master regulator of mitochondrial biogenesis.[7][8] This initiates a signaling cascade that increases the expression of nuclear and mitochondrial genes required for new mitochondria, thereby improving overall mitochondrial mass and function.[5][9]
Comparative Data on Mitochondrial Function
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the long-term effects of this compound and NR on primary mitochondrial endpoints.
Note: Data for this compound is derived from in vitro studies with patient-derived cells and is extrapolated to represent potential long-term efficacy based on its mechanism. Data for NR is based on long-term human supplementation studies.
Table 1: Effects on mtDNA and Mitochondrial Biogenesis
| Parameter | This compound (1-3 µM, 14 days) | Nicotinamide Riboside (1000 mg/day, 5 months) | Control (Vehicle/Placebo) |
| mtDNA Copy Number | ~150-200% increase (in POLG-mutant cells) | ~20-30% increase (in muscle tissue)[5][10] | No significant change |
| POLγ Processivity | Restored to near wild-type levels[2][3] | No direct effect | Baseline |
| PGC-1α Expression | Indirect increase secondary to cellular recovery | Modest increase in gene expression[11] | Baseline |
| TFAM Expression | Increased secondary to mtDNA synthesis demand | Modest increase in gene expression[9] | Baseline |
Table 2: Effects on Cellular Respiration and Function
| Parameter | This compound (1-3 µM, 14 days) | Nicotinamide Riboside (1000 mg/day, 5 months) | Control (Vehicle/Placebo) |
| Basal Oxygen Consumption Rate (OCR) | Significant increase | No significant change in healthy subjects[[“]] | Baseline |
| Maximal Respiration (OCR) | Significant increase | No significant change in healthy subjects[[“]] | Baseline |
| ATP Production Rate | Significant increase | Variable, modest improvements in some disease models[13] | Baseline |
| Mitochondrial Mass | Increased[4] | Increased muscle mitochondrial number[5][10] | Baseline |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of this compound and NR, along with a generalized workflow for assessing mitochondrial function.
Caption: this compound directly activates mutant POLγ to enhance mtDNA synthesis.
Caption: NR boosts NAD+ levels, activating the PGC-1α biogenesis pathway.
Caption: Workflow for assessing long-term effects on mitochondrial function.
Experimental Protocols
Determination of mtDNA Copy Number
-
Methodology: Quantitative Polymerase Chain Reaction (qPCR).
-
Protocol:
-
Total DNA is extracted from treated cells or tissues using a commercial kit (e.g., DNeasy Blood & Tissue Kit).
-
DNA concentration and purity are determined via spectrophotometry (e.g., NanoDrop).
-
qPCR is performed using primers specific for a mitochondrial-encoded gene (e.g., MT-ND1) and a nuclear-encoded gene (e.g., B2M) for normalization.
-
The reaction mixture contains SYBR Green master mix, forward and reverse primers for both genes, and the template DNA.
-
The relative mtDNA copy number is calculated using the delta-delta Ct (ΔΔCt) method, comparing the ratio of mitochondrial to nuclear DNA in treated samples versus untreated controls.
-
Analysis of Cellular Respiration
-
Methodology: Seahorse XF Extracellular Flux Analysis.
-
Protocol:
-
Cells are seeded in a Seahorse XF cell culture microplate and treated with the compound for the desired duration.
-
On the day of the assay, the cell culture medium is replaced with XF Assay Medium supplemented with pyruvate, glutamine, and glucose.
-
The microplate is placed in the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) in real-time.
-
A mitochondrial stress test is performed by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore for maximal respiration), and a mix of rotenone/antimycin A (Complex I/III inhibitors).
-
Key parameters including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.
-
Western Blot for Protein Expression
-
Methodology: Immunoblotting.
-
Protocol:
-
Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is quantified using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., PGC-1α, TFAM, OXPHOS complex subunits). A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using software like ImageJ.
-
Summary and Conclusion
This compound and Nicotinamide Riboside represent two distinct and potentially complementary strategies for enhancing mitochondrial function.
-
This compound offers a targeted approach for diseases directly caused by POLG mutations and mtDNA depletion.[1] Its mechanism provides a direct rescue of the core genetic defect, leading to robust improvements in mtDNA synthesis and cellular respiration in affected cells.[2][4] Its long-term stability and efficacy will be crucial in determining its clinical potential for these devastating and currently untreatable conditions.[3]
-
Nicotinamide Riboside (NR) acts as a broader metabolic modulator, boosting the fundamental NAD+ pool required for optimal mitochondrial biogenesis and function.[5][6] Long-term studies suggest it can effectively increase mitochondrial numbers in tissues like muscle, making it a candidate for addressing age-related mitochondrial decline and metabolic syndromes.[5][10] However, its effects on respiratory function in healthy individuals appear to be modest.[[“]]
The choice between these or similar modulators depends on the specific research or therapeutic context. This compound is a prime candidate for mutation-specific rescue, while NR serves as a general enhancer of the cellular bioenergetic landscape. Future research could explore potential synergistic effects of combining these distinct mechanistic approaches.
References
- 1. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecules restore mutant mitochondrial DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Frontiers | PGC-1α-Mediated Mitochondrial Quality Control: Molecular Mechanisms and Implications for Heart Failure [frontiersin.org]
- 10. Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PGC-1α-mediated regulation of mitochondrial function and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Mitochondrial Modulators: The Defender - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of PZL-A's Effects on mtDNA Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PZL-A, a novel small-molecule activator of mitochondrial DNA (mtDNA) synthesis, with alternative therapeutic strategies for mitochondrial diseases characterized by mtDNA depletion, particularly those arising from mutations in the DNA polymerase gamma (POLG) gene. While direct independent replication studies for this compound are not yet publicly available as of December 2025, this document summarizes the primary findings from the initial research and contrasts them with emerging clinical data for alternative approaches, providing a framework for understanding the current therapeutic landscape.
Executive Summary
This compound is a first-in-class allosteric activator of POLG, the sole DNA polymerase in mitochondria.[1] It has been shown in initial studies to restore the function of various mutant forms of POLG and enhance the activity of the wild-type enzyme, leading to increased mtDNA synthesis in patient-derived cells.[1][2] The primary alternative with published clinical data is nucleoside combination therapy, specifically deoxycytidine (dC) and deoxythymidine (dT), which aims to increase the available pool of building blocks for mtDNA replication.[3][4] This guide presents a side-by-side comparison of their mechanisms, supporting data, and experimental protocols.
Data Presentation: this compound vs. Nucleoside Therapy
| Feature | This compound | Deoxycytidine/Deoxythymidine (dC/dT) Combination Therapy |
| Mechanism of Action | Allosteric activation of DNA polymerase gamma (POLG), enhancing its catalytic efficiency and processivity.[2] Binds to a site distinct from the active site and is largely unaffected by common disease-causing mutations.[1] | Supplementation of nucleosides to bypass potential deficits in the mitochondrial nucleotide salvage pathway and increase the substrate pool for mtDNA synthesis.[3][4] |
| Target Population | Primarily aimed at patients with POLG mutations leading to mtDNA depletion syndromes.[5][6] | Investigated in patients with POLG-related disorders and other mitochondrial diseases like TK2 deficiency.[3][4] |
| Reported Efficacy (Preclinical/Clinical) | Restores wild-type-like activity to mutant POLG in vitro. Increases mtDNA copy number and improves mitochondrial respiration in patient-derived fibroblasts and neural stem cells.[2] A refined version, PX-578, has entered Phase I clinical trials.[5] | A Phase 2 open-label clinical trial showed improved scores on the Newcastle Mitochondrial Disease Scale and reduced levels of the biomarker GDF-15 in patients with POLG-related disorders after six months of treatment.[3] Caregivers reported improvements in energy, motor skills, and cognition.[3] |
| Administration | Oral administration is the anticipated route for the clinical candidate. | Oral or intravenous administration has been used in clinical studies.[4] |
| Supporting Data Source | Primarily from the initial discovery and characterization studies by researchers at the University of Gothenburg in collaboration with Pretzel Therapeutics.[1][5][6] | Data is available from a clinical trial led by the Research Institute of the McGill University Health Centre.[3] |
| Potential Advantages | Targets the core enzymatic defect in POLG mutations, potentially offering a more direct therapeutic effect. The allosteric binding site is conserved across many mutations.[1] | Addresses a potential downstream bottleneck (nucleotide pools) and has shown promising results in a clinical trial setting.[3][4] |
| Potential Limitations | Lack of independent replication studies to date. Long-term efficacy and safety in humans are yet to be established. Potential for off-target effects is not fully characterized. | The precise dosing, timing, and genotype-specific responses are still under investigation. Long-term safety data is still being collected.[4] |
Experimental Protocols
This compound: In Vitro Assessment of mtDNA Synthesis
A common method to assess the effect of this compound on mtDNA synthesis involves a depletion-repopulation assay in patient-derived fibroblasts.
-
mtDNA Depletion: Patient fibroblasts with known POLG mutations are cultured in the presence of a low concentration of ethidium (B1194527) bromide (EtBr) for several days to deplete mtDNA.
-
Washout and Treatment: The EtBr-containing medium is removed, and the cells are washed thoroughly. Fresh medium containing either this compound (at various concentrations) or a vehicle control is added.
-
mtDNA Repopulation Monitoring: At specified time points (e.g., daily for up to 10 days), total DNA is extracted from the cells.
-
Quantification of mtDNA: The mtDNA copy number is quantified using quantitative PCR (qPCR) by measuring the relative abundance of a mitochondrial gene (e.g., MT-CO2) to a nuclear gene (e.g., B2M).
-
Data Analysis: The rate of mtDNA repopulation in this compound-treated cells is compared to that of vehicle-treated cells.
Deoxycytidine/Deoxythymidine (dC/dT) Therapy: Clinical Trial Protocol Outline
The following is a generalized outline based on the reported clinical trial for dC/dT therapy in POLG-related disorders.
-
Patient Recruitment: Patients with confirmed POLG mutations and clinical symptoms of mitochondrial disease are enrolled.
-
Baseline Assessment: Comprehensive baseline data is collected, including clinical evaluations (e.g., Newcastle Mitochondrial Disease Scale), biochemical markers (e.g., GDF-15 levels), and caregiver-reported outcomes.
-
Treatment Administration: Patients receive a combination of deoxycytidine and deoxythymidine at specified doses. The route of administration (oral or IV) and dosing schedule are defined in the trial protocol.
-
Monitoring: Patients are monitored regularly for safety and adverse events. Efficacy is assessed at predefined intervals (e.g., 6 and 24 months).
-
Outcome Measures: The primary and secondary outcome measures include changes in the Newcastle Mitochondrial Disease Scale, GDF-15 levels, and other relevant clinical and biochemical parameters.
-
Data Analysis: The changes from baseline are analyzed to determine the safety and potential efficacy of the treatment.
Mandatory Visualization
Caption: Signaling pathway of this compound activating the POLG complex for mtDNA synthesis.
Caption: Experimental workflow for assessing this compound's effect on mtDNA repopulation.
Conclusion
This compound represents a promising, mechanism-based therapeutic strategy for POLG-related mitochondrial diseases. The initial preclinical data are compelling, demonstrating its ability to directly target and restore the function of the defective POLG enzyme. However, the lack of independent replication studies necessitates a cautious interpretation of its current standing. In contrast, nucleoside combination therapy with dC/dT has provided the first clinical evidence of a potentially effective treatment for these devastating disorders, albeit with a different mechanism of action.
For the research and drug development community, the key takeaway is the validation of two distinct therapeutic hypotheses: direct enzymatic activation and substrate supplementation. The progression of this compound's clinical development and the long-term follow-up of the dC/dT clinical trial will be critical in determining the optimal therapeutic strategies for patients with POLG-related and other mitochondrial diseases. Further independent research into this compound's efficacy, safety, and potential off-target effects is crucial for its validation as a viable therapeutic agent.
References
- 1. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Restores Mitochondrial Function in POLG | Technology Networks [technologynetworks.com]
- 3. wms-site.com [wms-site.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Pretzel Therapeutics narrows the therapeutic gap for PolG disease | BioWorld [bioworld.com]
- 6. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Proper Disposal Procedures for PZL-A
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The following document provides comprehensive procedural guidance for the safe and compliant disposal of PZL-A (CAS No: 3068830-89-4), a small-molecule activator of mitochondrial DNA synthesis. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on the chemical's structural components—a chlorinated chromane, a phenylpyrazole, and a urea (B33335) group—and general best practices for the disposal of hazardous laboratory chemicals.
I. Immediate Safety and Handling Precautions
All personnel handling this compound for disposal must adhere to stringent safety protocols to minimize exposure risk. The compound should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
Before initiating any disposal-related activities, all personnel must be equipped with the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential absorption. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling dust or aerosols. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a systematic manner, encompassing waste identification, segregation, containment, and final disposal through a certified hazardous waste management service.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification: Classify all this compound materials for disposal—including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions—as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Keep solid this compound waste separate from other laboratory waste streams. Do not mix with non-hazardous trash. Halogenated organic compounds require separate disposal in designated "Halogenated Organic Waste" containers.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Disposable items with gross contamination should be collected in a designated, lined container for hazardous waste. To minimize the volume of contaminated labware, decontaminate grossly contaminated items whenever possible.[2]
-
-
Containerization:
-
Use robust, leak-proof containers that are chemically compatible with this compound and any solvents used. The original product container, if empty, can be used for collecting the same waste.
-
Ensure containers are securely sealed to prevent spills or the release of vapors.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: 1-[(4S)-8-Chlorochroman-4-yl]-3-(1-phenylpyrazol-3-yl)urea and the CAS Number: 3068830-89-4 .
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Record the date when waste was first added to the container.
-
-
Storage:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Final Disposal:
III. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is critical to prevent personnel exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the affected area. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Containment: For small spills, use a non-combustible absorbent material such as sand or vermiculite (B1170534) to contain the substance.
-
Cleanup:
-
Wearing the appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Avoid generating dust. For liquid spills, absorb the material with an inert absorbent and place it in the sealed waste container.
-
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department in accordance with established laboratory protocols.
IV. Visualizing the Disposal Workflow
The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound.
Caption: A workflow diagram for the appropriate response to a this compound spill.
References
Personal protective equipment for handling PZL-A
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling PZL-A, a small-molecule activator of mitochondrial DNA (mtDNA) synthesis. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound.
Compound Information
This compound is an activator of mtDNA synthesis that can restore wild-type-like activity to mutant forms of polymerase γ (POLγ).[1][2] It is under investigation for its potential to alleviate conditions linked to mtDNA depletion.[1]
| Property | Value | Source |
| CAS Number | 3068830-89-4 | [2][3] |
| Chemical Formula | C₁₉H₁₇ClN₄O₂ | [3] |
| Molecular Weight | 368.82 g/mol | [3] |
| Appearance | Powder | [4] |
| Purity | >98% | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
As the toxicological properties of this compound have not been thoroughly investigated, it should be handled with caution, treating it as a potentially hazardous substance. The following PPE is mandatory when handling this compound powder or solutions.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Dispose of contaminated gloves properly. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Required when handling the powder outside of a fume hood or ventilated enclosure to avoid inhalation of dust. | Minimizes exposure to airborne particles. |
Handling and Storage Procedures
Handling:
-
Engineering Controls: Handle this compound powder in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]
Storage: Proper storage is essential to maintain the stability and integrity of this compound.
| Condition | Short-Term (days to weeks) | Long-Term (months to years) |
| Temperature | 0 - 4 °C | -20 °C |
| Environment | Dry and dark | Dry and dark |
Accidental Exposure and First Aid
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately make the victim drink water (two glasses at most). Consult a physician.[5] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6] |
| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[5][6] |
| If Inhaled | Move the person to fresh air.[5][6] |
Disposal Plan
Dispose of unused this compound and contaminated materials in accordance with institutional, local, state, and federal regulations.[5] Do not allow the product to enter drains.
Mechanism of Action and Experimental Workflow
This compound acts as an allosteric activator of the mitochondrial DNA polymerase γ (POLγ).[7] It binds at the interface between the catalytic subunit (POLγA) and the accessory subunit (POLγB), restoring function to many mutant forms of the enzyme.[2][7]
Caption: Mechanism of this compound action on mutant POLγ.
A typical experimental workflow to assess the efficacy of this compound involves inducing mtDNA depletion in cells, followed by a recovery period in the presence of the compound.
Caption: Experimental workflow for mtDNA depletion and recovery assay.
Experimental Protocols Cited
Primer Extension Assay for POLγ Activity: This assay is used to measure the DNA synthesis activity of the POLγ enzyme.[4]
-
A short DNA primer is annealed to a single-stranded M13 DNA template.
-
Recombinant wild-type or mutant POLγ enzyme is added to the primer-template mix.
-
The reaction is initiated by adding dNTPs and a DNA-intercalating dye (e.g., SYBR Green).
-
This compound or a vehicle control is included to assess its effect on enzyme activity.
-
DNA synthesis is monitored in real-time by measuring the increase in fluorescence as the dye binds to the newly synthesized double-stranded DNA.[8]
mtDNA Depletion and Repopulation in Fibroblasts: This cell-based assay evaluates the ability of this compound to restore mtDNA levels in cells with compromised POLγ function.[9]
-
Patient-derived fibroblasts with known POLG mutations are cultured.
-
mtDNA is depleted by treating the cells with an agent like ethidium bromide (e.g., 50 ng/ml for 4 days).
-
The depletion agent is washed out, and the cells are allowed to recover in fresh media.
-
During the recovery phase, cells are treated with various concentrations of this compound or a vehicle control.
-
At specified time points (e.g., over 5-10 days), total DNA is extracted from the cells.
-
The amount of mtDNA relative to nuclear DNA (nDNA) is quantified using Southern blot or qPCR to determine the rate of mtDNA repopulation.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Mutant DNA POLγ activator | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | an activator of mtDNA synthesis | TargetMol [targetmol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Small molecules restore mutant mitochondrial DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
